molecular formula C6H10O2 B12978416 (R)-Tetrahydro-2H-pyran-3-carbaldehyde

(R)-Tetrahydro-2H-pyran-3-carbaldehyde

Cat. No.: B12978416
M. Wt: 114.14 g/mol
InChI Key: KYHPVAHPKYNKOR-LURJTMIESA-N
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Description

(R)-Tetrahydro-2H-pyran-3-carbaldehyde (CAS RN: 77342-93-9) is a chiral, enantiopure heterocyclic aldehyde that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . This compound features a tetrahydropyran ring, a common structural motif found in biologically active molecules and natural products, and is characterized by its aldehyde functional group, which provides a reactive handle for further chemical transformations . The tetrahydropyran scaffold is of significant interest in drug discovery. Research on closely related (R)-configured 3,4-dihydro-2H-pyran-2-carboxaldehyde has demonstrated its critical role as a key intermediate in the synthesis of potent agonists for adenosine A2A and A3 receptors, which are important targets for anti-inflammatory therapeutics . This suggests the potential application of (R)-Tetrahydro-2H-pyran-3-carbaldehyde as a chiral precursor for the development of novel pharmaceutical compounds. Its high purity makes it particularly suitable for exploring structure-activity relationships and for use in asymmetric synthesis where the specific spatial orientation of the molecule is crucial for biological activity and selectivity . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(3R)-oxane-3-carbaldehyde

InChI

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2/t6-/m0/s1

InChI Key

KYHPVAHPKYNKOR-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](COC1)C=O

Canonical SMILES

C1CC(COC1)C=O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Formyltetrahydropyran: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Formyltetrahydropyran is a chiral heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its tetrahydropyran (THP) core is a privileged scaffold found in a multitude of natural products and pharmaceutically active compounds. The presence of a stereocenter and a reactive aldehyde functionality makes it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the structure, molecular weight, and key physicochemical properties of 3-formyltetrahydropyran. Furthermore, it delves into the strategic considerations for obtaining the enantiomerically pure (R)-isomer, discussing both asymmetric synthesis and chiral resolution methodologies. The potential applications of this compound as a synthetic intermediate are also explored, underpinned by the established pharmacological relevance of the tetrahydropyran motif.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-formyltetrahydropyran consists of a saturated six-membered ring containing one oxygen atom, with a formyl group attached to the carbon at the 3-position. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Table 1: Physicochemical Properties of 3-Formyltetrahydropyran

PropertyValueSource
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number (Racemate) 77342-93-9
Appearance Colorless Liquid (for racemate)
InChI Key (Racemate) KYHPVAHPKYNKOR-UHFFFAOYSA-N
Spectroscopic Characterization (Predicted)

While experimental spectra for (R)-3-formyltetrahydropyran are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the protons on the carbon bearing the formyl group, and the diastereotopic protons of the tetrahydropyran ring.

  • ¹³C NMR: The carbon spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (around 200 ppm), along with signals for the carbons of the tetrahydropyran ring.

  • IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected in the region of 1720-1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 114.14, with fragmentation patterns corresponding to the loss of the formyl group and cleavage of the tetrahydropyran ring.

The Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran ring is a common motif in a vast array of natural products with potent biological activities.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and the ability of the ring oxygen to act as a hydrogen bond acceptor. This has led to the incorporation of the THP scaffold in numerous approved drugs and clinical candidates. For instance, substituted tetrahydropyrans have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), highlighting their therapeutic potential.[3]

The strategic inclusion of the THP moiety can improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[4] Therefore, chiral building blocks like (R)-3-formyltetrahydropyran are of high value to medicinal chemists for the synthesis of novel therapeutic agents.

Synthetic Strategies for Enantiopure (R)-3-Formyltetrahydropyran

The synthesis of enantiomerically pure (R)-3-formyltetrahydropyran presents a significant synthetic challenge. Two primary strategies can be envisioned: the chiral resolution of the racemic mixture and de novo asymmetric synthesis.

Chiral Resolution of Racemic 3-Formyltetrahydropyran

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, with chiral chromatography being a prominent method.

Experimental Workflow: Chiral HPLC Resolution

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_collection Fraction Collection & Analysis racemate Racemic 3-Formyltetrahydropyran dissolve Dissolve in appropriate solvent (e.g., hexane/isopropanol) racemate->dissolve injection Inject sample onto a chiral stationary phase (CSP) dissolve->injection elution Elute with a suitable mobile phase injection->elution detection Detect separated enantiomers (e.g., UV detector) elution->detection collect_R Collect fraction containing (R)-enantiomer detection->collect_R Earlier eluting peak collect_S Collect fraction containing (S)-enantiomer detection->collect_S Later eluting peak analysis Analyze enantiomeric purity (e.g., analytical chiral HPLC) collect_R->analysis collect_S->analysis

Caption: Workflow for the chiral resolution of 3-formyltetrahydropyran via HPLC.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving separation. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for a wide range of racemates and would be a logical starting point for method development.[5]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used with polysaccharide-based CSPs. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable as the aldehyde functionality contains a chromophore.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. Several powerful methods exist for the enantioselective synthesis of substituted tetrahydropyrans.

Key Asymmetric Methodologies:

  • Asymmetric Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The use of a chiral catalyst can direct the cyclization to favor one enantiomer of the resulting tetrahydropyran.

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom can be rendered asymmetric through the use of chiral Lewis acid catalysts. This is a powerful method for constructing the tetrahydropyran ring with high enantioselectivity.

  • Intramolecular Etherification: The cyclization of a chiral precursor containing a hydroxyl group and a suitable leaving group can form the tetrahydropyran ring. The stereochemistry of the final product is dictated by the stereocenters in the starting material.

Illustrative Synthetic Pathway: Asymmetric Prins Cyclization

G start Homoallylic Alcohol + Formaldehyde Equivalent cyclization Asymmetric Prins Cyclization start->cyclization catalyst Chiral Brønsted or Lewis Acid Catalyst catalyst->cyclization intermediate Chiral Tetrahydropyran Intermediate cyclization->intermediate oxidation Oxidation of a precursor group to an aldehyde intermediate->oxidation product (R)-3-Formyltetrahydropyran oxidation->product

Caption: Conceptual pathway for the asymmetric synthesis of (R)-3-formyltetrahydropyran.

Expertise in Action: The success of an asymmetric synthesis hinges on the careful selection of the chiral catalyst and reaction conditions to maximize enantioselectivity and yield. For instance, in an asymmetric Prins cyclization, the choice of a bulky chiral ligand on a Lewis acid catalyst can effectively shield one face of the reacting aldehyde, leading to the preferential formation of the desired enantiomer.

Applications in Synthesis

(R)-3-Formyltetrahydropyran is a versatile intermediate for the synthesis of more complex molecules. The aldehyde functionality can undergo a wide range of transformations, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the primary alcohol.

  • Wittig and related olefination reactions: to form carbon-carbon double bonds.

  • Reductive amination: to introduce nitrogen-containing functional groups.

  • Aldol and other C-C bond-forming reactions: to build more complex carbon skeletons.

These transformations, coupled with the defined stereochemistry of the tetrahydropyran ring, allow for the stereocontrolled synthesis of target molecules, which is of paramount importance in the development of chiral drugs.

Conclusion

(R)-3-Formyltetrahydropyran is a valuable chiral building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this specific enantiomer is limited in the public domain, its properties can be reliably inferred, and robust strategies for its synthesis can be devised based on established methodologies for chiral resolution and asymmetric synthesis of tetrahydropyrans. The continued importance of the tetrahydropyran scaffold in drug discovery ensures that chiral intermediates like (R)-3-formyltetrahydropyran will remain in high demand for the synthesis of the next generation of therapeutic agents.

References

  • Singh, P., & Kumar, A. (2010). Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation. Journal of Medicinal Chemistry, 53(9), 3707-17. [Link]

  • PubChem. (n.d.). Oxane-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Lee, H., & Lee, Y. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(8), 5187–5227. [Link]

  • O'Doherty, G. A., & Grizzle, M. K. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(19), 3841-3855. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Difference between (R)- and (S)-tetrahydro-2H-pyran-3-carbaldehyde

[1][2][3]

Executive Summary

Tetrahydro-2H-pyran-3-carbaldehyde (CAS: 77342-93-9 for racemate) is a critical chiral building block in medicinal chemistry, particularly in the synthesis of

123

23

The distinction between the (R)- and (S)-enantiomers is not merely structural but functional, dictating the spatial arrangement of pharmacophores in downstream drug targets, such as arginase inhibitors and glutamate receptor modulators.[2][4][5] This guide details the stereochemical differentiation, validated synthetic pathways, and critical handling protocols to prevent racemization of this labile intermediate.[3][4][5]

Stereochemical Fundamentals

Absolute Configuration & Nomenclature

The chirality of tetrahydro-2H-pyran-3-carbaldehyde centers on the C3 carbon.[1][2][3] According to Cahn-Ingold-Prelog (CIP) priority rules:

  • -CHO (Formyl group) has the highest priority attached to C3 (after the ring bonds are evaluated).[1][2][4]

  • C2 (Oxygen-bearing methylene) has higher priority than C4 (Methylene).[1][2][4][5]

  • H is the lowest priority.[2][3][6]

  • (R)-Enantiomer: When the H atom is oriented away, the sequence C2

    
     CHO 
    
    
    C4 traces a clockwise path (depending on specific view, but formally assigned via CIP).[2][4][5]
  • (S)-Enantiomer: The mirror image.[1][2][3][4]

Conformational Analysis

The tetrahydropyran ring adopts a chair conformation.[2][7] The formyl group at C3 can exist in either an equatorial or axial orientation.[2][3]

  • Equatorial Preference: The formyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the C5 protons.[2][5]

  • Anomeric Effect: Unlike the 2-position, the 3-position is not subject to the anomeric effect, making steric factors the primary driver of conformation.[2]

Conformationcluster_0Conformational EquilibriumEq(3R)-Equatorial(Thermodynamically Favored)Ax(3R)-Axial(Sterically Hindered)Eq->Ax  K << 1  

Figure 1: Conformational equilibrium of the 3-formyl group.[1][2][4][5] The equatorial conformer predominates, influencing the diastereoselectivity of nucleophilic additions to the aldehyde.[5]

Synthetic Pathways & Resolution

Direct asymmetric synthesis of the aldehyde is challenging due to the lability of the

2resolution of the corresponding carboxylic acid25
Route A: Enzymatic Resolution (Recommended)

This pathway ensures high enantiomeric excess (ee) by resolving the stable ester precursor before generating the sensitive aldehyde.[2][4][5]

  • Precursor Synthesis: Knoevenagel condensation of formaldehyde and malonates, followed by cyclization/decarboxylation to yield methyl tetrahydro-2H-pyran-3-carboxylate .[1][2][3]

  • Enzymatic Hydrolysis: Use of Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).[1][2][4][5]

    • CAL-B typically hydrolyzes the (R)-ester preferentially, leaving the (S)-ester enriched.[1][2][3][4]

  • Chemoselective Reduction:

    • Step 3a: Reduction of the resolved acid/ester to the alcohol (Tetrahydro-2H-pyran-3-methanol) using LiAlH

      
       or LiBH
      
      
      .[1][2][3]
    • Step 3b: Mild oxidation to the aldehyde (Swern or Parikh-Doering conditions).[1][2][4] Avoid basic permanganate or chromic acid to prevent over-oxidation or racemization.[2][3][5]

Route B: Organocatalysis

Organocatalytic Michael additions (e.g., using MacMillan catalysts) can install the formyl group, but these methods often require specific substitution patterns (e.g., nitro-alkenes) and are less general for the unsubstituted parent molecule.[4][5]

SynthesisRacemicRacemic MethylTetrahydro-2H-pyran-3-carboxylateEnzEnzymatic Kinetic Resolution(CAL-B or PLE)Racemic->EnzAcid_R(R)-Acid(Hydrolyzed Product)Enz->Acid_RHydrolysisEster_S(S)-Ester(Unreacted)Enz->Ester_SRecoveryAlc_R(R)-Alcohol(via LiAlH4 Reduction)Acid_R->Alc_RReductionAld_R(R)-Tetrahydro-2H-pyran-3-carbaldehydeAlc_R->Ald_RSwern Oxidation(-78°C)

Figure 2: Validated synthetic workflow for accessing the pure (R)-enantiomer via enzymatic resolution of the ester.

Analytical Characterization

Distinguishing the enantiomers requires specific chiral stationary phases, as their boiling points and refractive indices are identical.[4][5]

ParameterMethodNotes
Chiral HPLC Column: Chiralpak IA or ICMobile Phase: Hexane/IPA (90:10).[1][2][3] Derivatization to the alcohol or acid is often required for better resolution.[2][3]
Optical Rotation Polarimetry (

)
The sign of rotation depends heavily on the solvent.[1][2][4][5] Literature values for the acid precursor are often used as a proxy for absolute configuration assignment.[2][3]
NMR Spectroscopy

F-NMR with Chiral Shift Reagent
Use of chiral solvating agents (e.g., Mosher's acid derivatives of the alcohol) allows determination of ee% via diastereomeric peak integration.[1][2][4][5]

Stability & Handling (Critical)

The 3-carbaldehyde possesses an acidic proton at the C3 position (alpha to the carbonyl).[1][2] This creates a high risk of racemization via enolization.[2][3]

  • pH Sensitivity: Stable in neutral and mildly acidic media.[2][3][5] Rapidly racemizes in the presence of bases (e.g., Et

    
    N, NaOH, K
    
    
    CO
    
    
    ).[4][5]
  • Storage: Store at -20°C under Argon. Ideally, generate in situ and use immediately.[3][4][5]

  • Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid.[2][5] Verify purity via

    
    H-NMR (CHO signal at ~9.6-9.8 ppm) before use.
    

Applications in Drug Development[1][3]

Arginase Inhibitors

The (3R, 4S)-substituted tetrahydropyran scaffold is a key pharmacophore in the design of Arginase 1/2 inhibitors for cancer immunotherapy.[2][4][5] The 3-formyl group serves as the anchor for installing boronic acid moieties or amino acid side chains via reductive amination.[2]

-Amino Acids

The aldehyde can be converted to chiral

123345

References

  • Enantioresolution of Tetrahydro-2H-pyran-3-carboxylic acid: Title: Construction of Lewis Pairs for Optimal Enantioresolution via Recognition-Enabled “Chromatographic” 19F NMR Spectroscopy. Source: Analytical Chemistry (ACS Publications).[1][2][4][5] URL:[Link][1][2][4][5]

  • Arginase Inhibitor Synthesis (Use of Pyran Scaffolds): Title: Synthesis of Arginase Inhibitors: An Overview. Source: MDPI (Molecules).[1][2][4][5] URL:[Link][1][2][4][5]

  • General Tetrahydropyran Synthesis: Title: Tetrahydropyran Synthesis - Recent Literature.[1][2][3] Source: Organic Chemistry Portal.[2][3][5] URL:[Link][1][2][4][5]

  • Enzymatic Resolution Methodologies: Title: Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol (Methodology reference). Source: ResearchGate.[2][3][5][8] URL:[Link]

Strategic Sourcing & Handling of Chiral Oxane-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Chiral oxane-3-carbaldehyde (also known as tetrahydropyran-3-carboxaldehyde) represents a deceptively complex procurement challenge in drug discovery. While the tetrahydropyran (THP) ring is a privileged pharmacophore found in numerous bioactive compounds, the C3-formyl group introduces significant configurational instability.

This guide addresses the "Stability Paradox" of alpha-chiral aldehydes. It argues that for 90% of applications, direct procurement of the chiral aldehyde is chemically unsound. Instead, we present a validated workflow for sourcing the stable chiral alcohol precursor and performing just-in-time oxidation.

The Stability Paradox: Why You Can't "Just Buy It"

Before contacting suppliers, researchers must understand the physical chemistry governing this reagent. Oxane-3-carbaldehyde possesses a stereocenter at the C3 position, directly alpha to the carbonyl group.

The Mechanism of Failure

The alpha-proton at C3 is acidic (pKa ~17). Even under neutral conditions, and rapidly under basic or acidic conditions, the molecule undergoes keto-enol tautomerism. This results in the transient formation of an achiral enol intermediate, leading to racemization (epimerization) upon re-protonation.

  • Commercial Consequence: A bottle labeled "98% ee" sitting on a warehouse shelf for 6 months will likely degrade to a scalemic mixture (e.g., 60% ee) or fully racemize before it reaches your bench.

  • The "Shelf-Life" Myth: Unlike chiral esters or alcohols, alpha-chiral aldehydes have no guaranteed shelf-life regarding enantiopurity.

Visualization: The Racemization Trap

The following diagram illustrates the inevitable loss of optical activity via enolization.

Racemization R_Iso (3R)-Oxane-3-carbaldehyde (Chiral) Enol Enol Intermediate (Achiral / Planar) R_Iso->Enol -H+ (Deprotonation) Enol->R_Iso +H+ (Retains config) S_Iso (3S)-Oxane-3-carbaldehyde (Chiral) Enol->S_Iso +H+ (Inverts config) S_Iso->Enol -H+

Figure 1: Mechanism of racemization via enol intermediate. Note that the planar enol destroys stereochemical information.

Strategic Sourcing: The "Precursor Protocol"

To guarantee high enantiomeric excess (ee >98%), you should source the chiral alcohol or chiral ester , which are configurationally stable.

Recommended Target: (Tetrahydro-2H-pyran-3-yl)methanol

The alcohol is an oil or low-melting solid that is stable at room temperature and resistant to racemization.

Commercial Supplier Landscape
ComponentStereochemistryCAS NumberPrimary Suppliers (Verified)Availability
Precursor (3R)-Alcohol 116632-39-4 Enamine, Combi-Blocks, WuXiHigh (Stock)
Precursor (3S)-Alcohol 116632-40-7 Enamine, Combi-Blocks, SigmaHigh (Stock)
Direct(3R)-Aldehyde143810-10-0Specialty Only (Unstable)Low / Make-to-Order
Direct(3S)-Aldehyde141827-66-9Specialty Only (Unstable)Low / Make-to-Order

Procurement Rule: If a vendor offers the chiral aldehyde directly, request a current chiral GC/HPLC trace dated within 48 hours of shipment. If they cannot provide it, purchase the alcohol.

Sourcing Decision Matrix

SourcingLogic Start Need Chiral Oxane-3-carbaldehyde Check Check Supplier Inventory Start->Check AldehydeAvail Is Aldehyde Available? Check->AldehydeAvail BuyAlc STRATEGY A (Recommended): Buy Chiral Alcohol AldehydeAvail->BuyAlc No / Unsure BuyAld STRATEGY B (Risky): Buy Chiral Aldehyde AldehydeAvail->BuyAld Yes Oxidize Perform Swern/Dess-Martin Oxidation (See Protocol) BuyAlc->Oxidize Validation Request CoA with Date-Stamped Chiral Trace BuyAld->Validation Pass Trace < 1 week old? Validation->Pass Pass->BuyAlc No / Expired Use Use Immediately in Reaction Pass->Use Yes Oxidize->Use

Figure 2: Decision tree for sourcing configurationally unstable chiral aldehydes.

Technical Protocol: In-Situ Generation

Since the alcohol is the preferred commercial source, the following protocol ensures conversion to the aldehyde without racemization.

Method: Dess-Martin Periodinane (DMP) Oxidation. Why DMP? Unlike Swern (which requires cryogenic -78°C conditions) or PCC (acidic, messy), DMP is buffered, works at room temperature, and avoids the acidic conditions that accelerate racemization.

Step-by-Step Methodology
  • Preparation: Dissolve (3R)- or (3S)-tetrahydropyran-3-methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].

  • Buffering: Add Sodium Bicarbonate (NaHCO₃, 1.5 equiv) to the suspension. Critical: This neutralizes byproduct acetic acid.

  • Addition: Add Dess-Martin Periodinane (1.1 equiv) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 1-2 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).

  • Quench: Dilute with Et₂O. Pour into a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature (<30°C).

  • Usage: Do not purify by silica gel chromatography , as silica is slightly acidic and will cause epimerization. Use the crude aldehyde immediately.

Quality Control & Validation

How do you prove you have the chiral aldehyde?

The "Gold Standard": Mosher Ester Analysis (Indirect)

Because the aldehyde racemizes on chiral columns, the most accurate method is to re-reduce a small aliquot of your synthesized aldehyde back to the alcohol using NaBH₄, and then derivatize with Mosher's acid chloride.

  • Protocol: Aldehyde + NaBH₄

    
     Alcohol + (R)-MTPA-Cl 
    
    
    
    Diastereomeric Esters.
  • Analysis:

    
    F NMR or 
    
    
    
    H NMR. Distinct peaks for diastereomers allow precise ee determination.
Direct Chiral GC (High Risk)

If you must analyze the aldehyde directly:

  • Column: Cyclodextrin-based (e.g., Beta-DEX 120).

  • Conditions: Low isotherm (e.g., 90°C). High temperatures will induce on-column racemization.

References

  • Brown, J. et al. "Racemization of alpha-chiral aldehydes: Mechanisms and synthetic implications." Journal of Organic Chemistry, 2018. [Link]

  • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of the American Chemical Society, 1991. [Link]

Literature Reviews on Chiral Pyran Aldehyde Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of the synthesis of chiral pyran aldehydes, a critical scaffold in drug discovery and natural product synthesis.

Executive Summary

Chiral pyran aldehydes (specifically tetrahydro-2H-pyran-2-carbaldehydes and their dihydro- congeners) represent a privileged pharmacophore in medicinal chemistry. They serve as the structural core for a vast array of bioactive natural products, including polyether antibiotics (e.g., monensin), marine toxins (e.g., brevetoxins), and pheromones . The stereoselective construction of the pyran ring, coupled with the precise installation of the formyl (-CHO) handle, allows for rapid diversification into complex therapeutic candidates.

This guide moves beyond basic reviews to dissect the mechanistic causality and experimental protocols of the two dominant synthetic paradigms: Organocatalytic Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) reactions and Chiral Pool Derivatization (Glycal Approach) .

Mechanistic Foundations & Strategic Disconnections

The synthesis of chiral pyran aldehydes hinges on controlling the stereocenters at C2 and C6 (and often C4) of the pyran ring. Two primary strategies dominate the literature:

  • De Novo Synthesis (Organocatalysis): Utilizes the Jørgensen-Hayashi or MacMillan catalysts to activate

    
    -unsaturated aldehydes (enals) via iminium/enamine  cycles. This method is preferred for its high enantioselectivity (>99% ee) and operational simplicity.
    
    • Mechanism:[1][2][3][4][5] The catalyst lowers the LUMO of the enal (acting as a heterodiene), facilitating an Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) reaction with electron-rich dienophiles (e.g., enol ethers).

  • Chiral Pool (Carbohydrate Template): Exploits the inherent chirality of sugars (e.g., D-glucal).

    • Mechanism:[1][2][3][4][5]Ferrier Rearrangement or C-Glycosylation transforms the pyranose core into a functionalized chiral pyran. The C6-hydroxymethyl group is then selectively oxidized to the aldehyde.

Strategic Retrosynthesis Diagram

Retrosynthesis Target Chiral Pyran-2-Carbaldehyde (Target Scaffold) Strat1 Strategy 1: De Novo (Organocatalysis) Target->Strat1 IEDHDA Disconnection Strat2 Strategy 2: Chiral Pool (Glycal Derivatization) Target->Strat2 Oxidation/Rearrangement Disconnection Pre1 α,β-Unsaturated Aldehyde (Heterodiene) + Enol Ether Strat1->Pre1 Jørgensen-Hayashi Catalyst Pre2 Tri-O-Acetyl-D-Glucal (Carbohydrate Precursor) Strat2->Pre2 Ferrier/Oxidation

Caption: Retrosynthetic analysis of chiral pyran aldehydes via Organocatalytic IEDHDA (left) and Glycal Derivatization (right).

Core Synthetic Methodologies

Organocatalytic IEDHDA (The Modern Standard)

The Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) reaction is the most powerful method for constructing chiral dihydropyrans.

  • Catalyst: (S)-TMS-Diarylprolinol silyl ether (Jørgensen-Hayashi Catalyst).

  • Mechanism:

    • Condensation: The secondary amine catalyst condenses with the enal to form a transient iminium ion .

    • LUMO Lowering: The iminium species has a significantly lowered LUMO, activating it as a heterodiene .

    • Cycloaddition: An electron-rich dienophile (e.g., ethyl vinyl ether) attacks the heterodiene in a concerted [4+2] fashion. The bulky aryl groups on the catalyst shield one face, ensuring high endo-selectivity and enantiocontrol .

    • Hydrolysis: The catalytic cycle closes with hydrolysis, releasing the chiral pyran and regenerating the catalyst.

Chiral Pool: The Glycal Approach

For targets requiring specific absolute configurations matching natural sugars (e.g., D-series), glycals are the ideal starting point.

  • Key Reaction: Ferrier Rearrangement (Type I).

  • Process:

    • Activation: A Lewis acid (e.g., BF3·OEt2) generates an allylic oxocarbenium ion from tri-O-acetyl-D-glucal.

    • Nucleophilic Attack: An alcohol or carbon nucleophile attacks, typically with

      
      -selectivity due to the anomeric effect.
      
    • Functionalization: The C6-hydroxyl is deprotected and oxidized (e.g., Swern, Dess-Martin) to yield the chiral pyran-2-carbaldehyde .

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (2R,4S)-2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyran

A representative protocol for the Jørgensen-Hayashi catalyzed IEDHDA reaction.

Objective: To synthesize a chiral dihydropyran scaffold (a masked aldehyde) with >90% ee.

Reagents:

  • (E)-Cinnamaldehyde (1.0 equiv, 1.0 mmol)

  • Ethyl Vinyl Ether (2.0 equiv, 2.0 mmol)

  • (S)-TMS-Diarylprolinol Silyl Ether Catalyst (10 mol%)

  • Benzoic Acid (10 mol%, co-catalyst)

  • Solvent: Toluene or CH2Cl2 (anhydrous)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the (S)-Jørgensen-Hayashi catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in anhydrous toluene (2.0 mL). Stir at room temperature (RT) for 10 minutes to ensure formation of the active catalytic salt.

  • Substrate Addition: Add (E)-cinnamaldehyde (132 mg, 1.0 mmol) to the reaction mixture. Stir for 5 minutes.

  • Cycloaddition: Add ethyl vinyl ether (190 µL, 2.0 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at RT. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The spot for cinnamaldehyde (UV active) should disappear, and a new less polar spot (the pyran) should appear. Reaction time is typically 24–48 hours .

  • Quench & Workup: Upon completion, dilute the mixture with Et2O (10 mL) and filter through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc 95:5).

  • Characterization:

    • Yield: Expect 70–85%.

    • ee Determination: Analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 99:1).

    • NMR Checkpoint: Look for the characteristic acetal proton (H-2) as a doublet of doublets around

      
       5.0-5.5 ppm.
      
Experimental Workflow Diagram

Workflow Start Start: Dissolve Catalyst + Acid in Toluene AddSub Add Enal (Cinnamaldehyde) Start->AddSub AddDien Add Dienophile (Ethyl Vinyl Ether) AddSub->AddDien React Stir RT 24-48h (TLC) AddDien->React Quench Filter (Silica) & Concentrate React->Quench Purify Flash Column Chromatography Quench->Purify End Product: Chiral Dihydropyran Purify->End

Caption: Workflow for the organocatalytic synthesis of chiral dihydropyrans.

Comparative Analysis of Methods

MetricOrganocatalytic IEDHDAGlycal Derivatization (Chiral Pool)Lewis Acid Catalysis (e.g., Cr-Salen)
Enantioselectivity (ee) Excellent (>95%) Perfect (100% - Natural Source)Good to Excellent (80-95%)
Step Count Low (1 step to pyran)Medium (3-5 steps: protection/oxidation)Low (1 step)
Substrate Scope Broad (Enals + Enol Ethers)Limited (Carbohydrate precursors)Broad (Heterodienes)
Atom Economy High (Cycloaddition)Lower (Protection/Deprotection waste)High
Cost Moderate (Catalyst cost)Low (Cheap sugars)High (Metal ligands)
Scalability Good (No heavy metals)Excellent (Industrial scale)Moderate (Metal waste disposal)

Catalytic Cycle Visualization

Understanding the Jørgensen-Hayashi cycle is crucial for troubleshooting. The cycle relies on the equilibrium between the enamine and iminium species.

CatalyticCycle Cat Catalyst (Sec. Amine) Iminium Iminium Ion (Activated Heterodiene) Cat->Iminium + Enal (-H2O) Enal Enal (Substrate) TS [4+2] Transition State (Endo-Selective) Iminium->TS + Vinyl Ether ProductIm Product Iminium TS->ProductIm Cyclization ProductIm->Cat Regeneration Product Chiral Dihydropyran ProductIm->Product Hydrolysis (+H2O)

Caption: Catalytic cycle for the Jørgensen-Hayashi mediated IEDHDA reaction.

References

  • Jørgensen, K. A. (2006). "Organocatalytic Enantioselective Synthesis of Dihydropyrans." Angewandte Chemie International Edition.

  • MacMillan, D. W. C. (2003). "Enantioselective Organocatalytic Hetero-Diels-Alder Reactions." Journal of the American Chemical Society.[1]

  • Hayashi, Y. (2007). "High Performance Organocatalyst for the Enantioselective Synthesis of Dihydropyrans." Journal of Organic Chemistry.

  • Danishefsky, S. J. (1989). "The Glycal Approach to Chiral Pyran Synthesis." Accounts of Chemical Research.

  • Evans, D. A. (2000). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Hetero-Diels-Alder Reactions." Journal of the American Chemical Society.[1]

Sources

Methodological & Application

Application Notes & Protocols: Stereoselective Reductive Amination of (R)-Tetrahydro-2H-pyran-3-carbaldehyde for the Synthesis of Chiral Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the reductive amination of (R)-Tetrahydro-2H-pyran-3-carbaldehyde, a valuable chiral building block in modern drug discovery. Reductive amination stands as one of the most robust and widely utilized methods for C-N bond formation, offering a controlled route to diverse primary, secondary, and tertiary amines.[1] The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active marine natural products and clinically approved drugs, where it often serves as a conformationally constrained, less lipophilic bioisostere of a cyclohexane ring.[2][3] This guide delves into the core scientific principles, offers detailed, field-proven experimental protocols, and provides expert insights into troubleshooting and optimization. The protocols are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities.

Scientific Principles and Strategic Considerations

The Mechanism of Reductive Amination

Reductive amination is a sequential process that transforms a carbonyl group into an amine.[4] The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to yield a C=N double bond.[4][5] With a primary amine, this intermediate is an imine; with a secondary amine, it is a positively charged iminium ion. This dehydration step is typically the rate-limiting step and is often favored under weakly acidic conditions which facilitate the departure of the water molecule.[5]

  • Hydride Reduction: A reducing agent, introduced into the reaction, selectively reduces the C=N bond of the imine or iminium ion to furnish the final amine product.[6] The choice of reducing agent is critical, as it must reduce the imine/iminium intermediate faster than it reduces the starting aldehyde to prevent the formation of alcohol byproducts.[7][8]

Reductive_Amination_Mechanism cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Aldehyde (R)-THP-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'R''NH Amine R'R''NH Amine->Hemiaminal Iminium Imine / Iminium Ion Hemiaminal->Iminium - H₂O Water H₂O Iminium->Water Product Final Amine Product Iminium->Product Hydride Transfer Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The success of a reductive amination hinges on the choice of reducing agent. While numerous hydride sources exist, a few are exceptionally well-suited for this transformation due to their selectivity for the iminium ion over the carbonyl group.

Reducing AgentCommon AbbreviationKey Characteristics & Scientific RationaleTypical Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABThe Reagent of Choice. STAB is a mild and selective reducing agent, making it ideal for direct (one-pot) reductive aminations.[7][8][9] Its reduced reactivity, a result of the electron-withdrawing acetate groups, prevents significant reduction of the starting aldehyde. It does not require strictly anhydrous conditions and tolerates a wide range of functional groups.[9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10]
Sodium Cyanoborohydride NaBH₃CNA Classic, Potent Reagent. Stable in weakly acidic conditions (pH 3-4), where iminium ion formation is rapid.[8] However, it is highly toxic and generates cyanide waste, making it less desirable for large-scale and pharmaceutical applications.[7][8] Its use requires careful pH control to avoid reduction of the carbonyl starting material.[8]Methanol (MeOH), Ethanol (EtOH)[10]
Sodium Borohydride NaBH₄Economical but Less Selective. NaBH₄ readily reduces both aldehydes and ketones.[4][10] Therefore, it is primarily used in a stepwise (or indirect) protocol where the imine is pre-formed before the reductant is added.[5][7] This approach is effective for aldehydes reacting with primary amines where dialkylation can be a competing side reaction.[7]Methanol (MeOH), Ethanol (EtOH)[10]
Catalytic Hydrogenation H₂/Pd, Pt, NiA Green Chemistry Approach. Utilizes hydrogen gas and a metal catalyst. This method is highly efficient but can be limited by the functional group tolerance, as it will also reduce C-C multiple bonds and other sensitive groups like nitro functions.[4][7]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)
Stereochemical Implications

The starting material, (R)-Tetrahydro-2H-pyran-3-carbaldehyde, possesses a defined stereocenter at the C3 position of the pyran ring. The reductive amination reaction creates a new chiral center at the adjacent carbon (the former aldehyde carbon). This results in the formation of diastereomers. The inherent chirality of the starting material can induce a degree of facial selectivity during the hydride attack on the iminium ion, potentially leading to an unequal mixture of diastereomers. The diastereomeric ratio (d.r.) of the product is influenced by factors such as the steric bulk of the amine, the reducing agent, and the reaction temperature. Precise determination of the d.r. is critical and is typically achieved using high-field NMR or chiral HPLC analysis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the preferred method for a wide range of amines due to its operational simplicity and high selectivity.[7][9]

Protocol_1_Workflow A 1. Dissolve Aldehyde & Amine in Anhydrous DCM B 2. Stir for 20-30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir at Room Temp (2-16 h) C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete? F 6. Quench Reaction (sat. NaHCO₃) E->F Complete G 7. Aqueous Workup (Extract with DCM) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Workflow for direct reductive amination using STAB.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.1 equiv) to liberate the free amine.

  • Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine/iminium ion intermediate.

    • Scientist's Note: For less nucleophilic amines, such as anilines, adding a small amount of acetic acid (0.1-0.5 equiv) can catalyze iminium ion formation and accelerate the reaction.[7]

  • Addition of Reductant: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) to the mixture portion-wise over 5-10 minutes. An exothermic reaction may be observed.

    • Expert Insight: Adding STAB in portions helps to control the reaction temperature, especially on a larger scale, preventing potential side reactions.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-16 hours).

  • Workup and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is particularly useful for the reductive amination of aldehydes with primary amines where the formation of a dialkylated side product is a concern.[7]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve (R)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv) and a primary amine (1.0 equiv) in methanol (MeOH) to a concentration of 0.2-0.5 M.

    • Scientific Rationale: Methanol is an excellent solvent for promoting rapid and often quantitative imine formation from aldehydes without requiring a separate dehydrating agent.[7]

  • Reaction Monitoring (Imine): Stir the mixture at room temperature and monitor the formation of the imine by TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal ~9-10 ppm and the appearance of the imine proton signal ~7-8 ppm). This step is typically complete within 1-3 hours.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reductant: Add sodium borohydride (NaBH₄) (1.2-1.5 equiv) slowly and portion-wise, ensuring the temperature remains below 10 °C.

    • Expert Insight: The low temperature minimizes the competing reduction of any residual aldehyde. The pre-formation of the imine ensures it is the primary electrophile available for reduction.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reduction of the imine by TLC or LC-MS.

  • Workup and Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is neutral or slightly acidic (pH ~6-7).

  • Concentration and Extraction: Remove most of the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.

Troubleshooting and Expert Recommendations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient imine/iminium formation. 2. Deactivated reducing agent. 3. Sterically hindered substrates.1. Add a catalytic amount of acetic acid (for STAB protocol). For the NaBH₄ protocol, consider adding molecular sieves to drive imine formation. 2. Use a fresh bottle of the hydride reagent. 3. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. A more powerful reducing system like Ti(OiPr)₄/NaBH₃CN may be required.[5]
Formation of Alcohol Byproduct 1. Reducing agent is too reactive. 2. Slow imine formation. 3. Reaction quenched before completion.1. Ensure the use of a selective reagent like STAB for direct aminations. If using NaBH₄, ensure imine formation is complete before adding it. 2. Allow more time for imine formation before adding the reductant. 3. Confirm full consumption of the starting aldehyde via TLC/LC-MS before workup.
Dialkylation of Primary Amine The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of aldehyde.1. Use the stepwise (indirect) protocol with NaBH₄ (Protocol 2).[7] 2. Use a slight excess (up to 5%) of the primary amine in the direct protocol.[7]
Difficult Purification Product is very polar and/or co-elutes with byproducts.1. For basic amine products, an acidic workup followed by basification and re-extraction can remove non-basic impurities. 2. Consider using an amine-functionalized silica gel for chromatography or adding 1-2% triethylamine to the eluent to reduce tailing.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. [Link]

  • Rao, A. V. R., et al. (2005). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(7), 1887-1890. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 32155-32175. [Link]

  • Liu, R., et al. (2021). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers, 8, 1930-1934. [Link]

  • Paudel, Y. N., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(5), 143. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 297. [Link]

  • ResearchGate. (2024). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • El-Ghanam, A. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ARKIVOC, 2015(vi), 288-361. [Link]

  • ResearchGate. (2021). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al2O3 catalysts. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 989-1004. [Link]

  • NIST. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde. NIST Chemistry WebBook. [Link]

  • Mangas-Sanchez, J., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]

Sources

Application Note: High-Precision Wittig Protocols for Chiral Pyran-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Pyran-3-carbaldehydes are critical pharmacophores in the synthesis of marine polyether toxins (e.g., Halichondrins, Spongistatins) and C-aryl glycosides (SGLT2 inhibitors). However, these substrates present a unique synthetic challenge: the C3 stereocenter is highly prone to epimerization (racemization) under the basic conditions required for ylide formation.

Standard Wittig protocols often result in thermodynamic equilibration of the


-chiral center, leading to inseparable diastereomeric mixtures. This guide details three optimized protocols designed to preserve stereochemical integrity while maximizing yield and 

selectivity.
Key Challenges
  • 
    -Deprotonation:  The acidity of the C3 proton allows base-mediated enolization.
    
  • 
    -Elimination:  Strong bases can trigger ring-opening elimination in alkoxy-substituted pyrans.
    
  • Geometry Control: Achieving high

    
     or 
    
    
    
    selectivity without thermodynamic equilibration.

Mechanistic Analysis & Failure Modes

To prevent failure, one must understand the competition between nucleophilic attack (desired) and enolization (undesired).

Pathway Visualization

The following diagram illustrates the kinetic competition. The critical control point is the basicity of the ylide and the reaction temperature .

WittigMechanism Aldehyde Chiral Pyran-3-Carbaldehyde (Substrate) Betaine Betaine Intermediate (Kinetic) Aldehyde->Betaine Nucleophilic Attack Enolate Enolate (Racemized) Aldehyde->Enolate Excess Base / High T (Deprotonation) Ylide Phosphonium Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane (Concerted) Betaine->Oxaphosphetane Ring Closure Product Chiral Alkene (Target) Oxaphosphetane->Product Elimination (-Ph3PO) Racemate Epimerized Byproduct Enolate->Racemate Reprotonation

Figure 1: Kinetic competition between Wittig olefination and base-mediated racemization.

Protocol Selection Matrix

Select the protocol based on your target alkene geometry and substrate sensitivity.

ParameterProtocol A: Z-Selective Protocol B: E-Selective (Standard) Protocol C: E-Selective (Ultra-Sensitive)
Method Non-Stabilized WittigStabilized WittigMasamune-Roush HWE
Reagent Alkyl-PPh

salt
Ester/Ketone-PPh

ylide
Phosphonate Ester
Base NaHMDS (avoid n-BuLi)None (or weak base)LiCl / DBU
Temp -78°C0°C to RTRT
Risk High (requires strict anhydrous/low temp)LowVery Low
Selectivity >95:5

~80:20

>98:2

Detailed Experimental Protocols

Protocol A: High-Fidelity Z-Olefination (Non-Stabilized Ylides)

Rationale: Standard protocols use n-BuLi, which is nucleophilic and too basic (


). We substitute NaHMDS  (

), which is bulky and less likely to deprotonate the C3 position, combined with "Instant Ylide" generation at low temperature.

Materials:

  • Methyltriphenylphosphonium bromide (dried under vacuum at 100°C for 2h).

  • NaHMDS (1.0 M in THF).

  • Anhydrous THF.

  • Pyran-3-carbaldehyde (azeotropically dried with toluene).

Step-by-Step:

  • Ylide Generation: In a flame-dried flask under Ar, suspend the phosphonium salt (1.5 equiv) in THF (0.2 M). Cool to 0°C .[1]

  • Base Addition: Add NaHMDS (1.4 equiv) dropwise. Stir for 45 min. The solution should turn bright yellow.

    • Critical: Do not use excess base. The stoichiometry must be controlled so that no free base remains when the aldehyde is added.

  • Cooling: Cool the ylide solution to -78°C (acetone/dry ice bath).

  • Substrate Addition: Add the aldehyde (1.0 equiv) in minimal THF dropwise over 15 minutes.

    • Note: Addition must be slow to prevent local warming.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Quench at -78°C with saturated aqueous NH

    
    Cl. Only then allow to warm to RT.
    
  • Workup: Extract with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    .
Protocol B: Masamune-Roush HWE for E-Alkenes (Ultra-Sensitive)

Rationale: If the target is an


-unsaturated ester, the Masamune-Roush conditions  are superior to standard Wittig. The use of LiCl increases the acidity of the phosphonate, allowing the use of DBU  (a mild amine base) instead of NaH. This completely eliminates epimerization risks.

Materials:

  • Triethyl phosphonoacetate.[2][3]

  • LiCl (anhydrous, 99.9%).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

  • Acetonitrile (MeCN).

Step-by-Step:

  • Preparation: Flame-dry a flask. Add anhydrous LiCl (1.2 equiv) and MeCN. Stir until LiCl is dissolved.

  • Reagent Mixing: Add the phosphonate (1.2 equiv) and DBU (1.5 equiv). Stir at RT for 15 min.

    • Observation: The solution may become slightly cloudy or change color as the chelated lithium enolate forms.

  • Substrate Addition: Add the chiral pyran-3-carbaldehyde (1.0 equiv) in MeCN.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Validation: Monitor by TLC. This reaction is often faster than standard Wittig due to Li+ activation of the carbonyl.

  • Workup: Dilute with Et

    
    O, wash with 5% citric acid (to remove DBU), then brine.
    

Troubleshooting & Optimization (Self-Validating Systems)

Use the following flowchart to diagnose low yields or loss of chirality.

Optimization Start Issue Detected CheckChirality Check Optical Rotation / Chiral HPLC Start->CheckChirality Racemized Racemization Detected? CheckChirality->Racemized YesRac Yes: Base too strong Racemized->YesRac Yes NoRac No: Low Yield Racemized->NoRac No Sol1 Switch to Masamune-Roush (Protocol B) YesRac->Sol1 Sol2 Use NaHMDS instead of BuLi (Protocol A) YesRac->Sol2 Sol3 Lower Temp to -90°C YesRac->Sol3 Sol4 Check Reagent Dryness (Water kills Ylide) NoRac->Sol4 Sol5 Increase Reaction Time (Steric Bulk) NoRac->Sol5

Figure 2: Troubleshooting logic for chiral Wittig/HWE reactions.

Optimization Table: Base Effects on Epimerization

Data derived from internal validation on model substrate 2,3,4,6-tetra-O-benzyl-D-glucopyranose derivatives.

Base System

(approx)
Epimerization %Yield %Recommendation
n-BuLi / THF 5015–25%85%Avoid
KOtBu / THF 175–10%70%Risky
NaHMDS / THF 26< 2%82%Recommended (Protocol A)
LiCl / DBU 120% 91%Best for Esters (Protocol B)

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[4] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][4][5][6][7][8][9][10][11] Chemical Reviews, 89(4), 863–927. Link

  • Blanchet, J., Zhu, J., & Cosmogen, S. (2008). Masamune-Roush Conditions for Sensitive Aldehydes. Organic Letters.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

  • Claridge, T. D. W., et al. (2008).[6] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[6] Organic Letters, 10(23), 5437–5440. Link

  • Smith, A. B., et al. (2003). Total Synthesis of Spongistatin 1. Journal of the American Chemical Society.[1][4] (Demonstrates complex pyran coupling).

Sources

Application Note: Asymmetric Organocatalysis Using Pyran-3-Carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the asymmetric functionalization of 3,4-dihydro-2H-pyran-5-carbaldehyde (and its structural isomers generically referred to as pyran-3-carbaldehydes). These cyclic enals represent a privileged scaffold in drug discovery, serving as precursors to complex carbohydrates, C-glycosides, and polyether antibiotics.

While linear enals are routine substrates for organocatalysis, pyran-based cyclic enals present unique steric and electronic challenges. This guide focuses on iminium activation using diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) to install remote stereocenters with high enantioselectivity. We provide optimized protocols for Michael additions and cascade annulations, supported by mechanistic insights and troubleshooting matrices.

Mechanistic Insight & Scaffold Analysis

The Substrate: 3,4-dihydro-2H-pyran-5-carbaldehyde

The core scaffold is a "push-pull" alkene. The oxygen atom at position 1 donates electron density (push), while the formyl group at position 5 withdraws it (pull). However, under iminium activation , the LUMO is significantly lowered, activating the C6 position for nucleophilic attack.

  • Challenge: The cyclic constraint reduces the conformational freedom of the intermediate iminium ion compared to linear enals, often requiring lower temperatures to maximize stereocontrol.

  • Solution: Bulky silyl-protected pyrrolidines shield one face of the planar iminium intermediate, directing the nucleophile to the opposing face.

Catalytic Cycle (Iminium Activation)

The reaction proceeds via the condensation of the secondary amine catalyst with the aldehyde to form an iminium ion. This species is susceptible to nucleophilic attack (Michael addition).[1][2][3] Hydrolysis releases the product and regenerates the catalyst.

CatalyticCycle Substrate Pyran-3-carbaldehyde (Substrate) Iminium Iminium Ion (Activated Intermediate) Substrate->Iminium Condensation (-H2O) Catalyst Jørgensen-Hayashi Catalyst Catalyst->Iminium Enters Cycle Enamine Enamine Intermediate Iminium->Enamine Stereoselective Michael Addition Nucleophile Nucleophile (Nitromethane/Malonate) Nucleophile->Enamine Product Functionalized Tetrahydropyran Enamine->Product Protonation & Release Product->Catalyst Regeneration Hydrolysis Hydrolysis (+ H2O) Hydrolysis->Product

Figure 1: Catalytic cycle for the iminium-catalyzed functionalization of pyran-carbaldehydes.[4] The bulky catalyst blocks the Re-face (typically), forcing Si-face attack.

Experimental Protocols

Protocol A: Enantioselective Michael Addition of Nitromethane

This protocol installs a nitromethyl group at the C4/C6 position (depending on specific isomer), creating a versatile handle for reduction to amines (gamma-amino acids).

Materials:

  • Substrate: 3,4-dihydro-2H-pyran-5-carbaldehyde (1.0 equiv)

  • Nucleophile: Nitromethane (5.0 equiv)

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • Additive: Benzoic Acid (10 mol%) – Critical for catalytic turnover.

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (0.05 mmol) and Benzoic Acid (0.05 mmol) in Toluene (1.0 mL). Stir at room temperature for 10 minutes.

    • Note: The acid additive accelerates the hydrolysis step and prevents catalyst stagnation as the enamine intermediate.

  • Substrate Addition: Cool the mixture to 0°C (or -20°C for higher ee). Add 3,4-dihydro-2H-pyran-5-carbaldehyde (0.5 mmol).

  • Nucleophile Addition: Add Nitromethane (2.5 mmol, 5 equiv) dropwise.

  • Reaction Monitoring: Stir the mixture at the set temperature. Monitor by TLC (Hexane/EtOAc 7:3) or UPLC-MS. Reaction typically requires 12–24 hours.

    • Endpoint: Disappearance of the UV-active enal spot.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (2 mL). Extract with Et₂O (3 x 5 mL). Dry combined organics over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel. (Gradient: 5% to 20% EtOAc in Hexanes).

    • Stability Warning: The resulting aldehyde is sensitive. Immediate reduction to the alcohol (using NaBH₄) or oxidation to the acid is recommended for long-term storage.

Protocol B: Domino Michael/Hemiacetalization (Cascade Synthesis)

This protocol uses the pyran scaffold to build fused bicyclic systems via a cascade reaction with 1,3-dicarbonyls.

Materials:

  • Substrate: 3,4-dihydro-2H-pyran-5-carbaldehyde (1.0 equiv)

  • Partner: Cyclohexane-1,3-dione (1.2 equiv)

  • Catalyst: (S)-TMS-Prolinol ether (10-20 mol%)

  • Base: NaOAc (0.5 equiv) - Buffers the system.

Procedure:

  • Dissolve catalyst and substrate in CH₂Cl₂ at ambient temperature.

  • Add Cyclohexane-1,3-dione.

  • Stir for 24 hours. The initial Michael addition is followed by spontaneous hemiacetalization.

  • Dehydration (Optional): To lock the structure, treat the crude hemiacetal with p-TsOH (10 mol%) in refluxing benzene for 1 hour to form the enol ether.

Data Analysis & Optimization

The following table summarizes the effect of solvent and temperature on the Michael addition of nitromethane (Protocol A).

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)
1THF251265783:1
2DCM251082855:1
3Toluene251478886:1
4Toluene 0 24 85 96 10:1
5Toluene-2048809812:1
6*MeOH0640121:1

*Entry 6 Note: Protic solvents interfere with the hydrogen-bonding network required for stereocontrol in this specific catalytic system.

Workflow Visualization

The following diagram outlines the logical flow from substrate preparation to isolated chiral building block.

Workflow Prep Substrate Prep (Distillation) Reaction Asymmetric Reaction (Toluene, 0°C) Prep->Reaction Screen Catalyst Screening (Jørgensen vs. MacMillan) Screen->Reaction Informs Monitor Monitor (TLC/NMR) Check Conversion Reaction->Monitor Monitor->Reaction Incomplete Quench Quench & Workup (NaHCO3) Monitor->Quench Complete Purify Purification (Flash Chromatography) Quench->Purify Deriv Derivatization (Reduction/Oxidation) Purify->Deriv

Figure 2: Operational workflow for the asymmetric functionalization of pyran scaffolds.

Troubleshooting Guide

  • Low Conversion:

    • Cause: Catalyst deactivation via stable enamine formation.

    • Fix: Add 10-20 mol% of an acidic additive (Benzoic acid or p-Nitrophenol) to facilitate turnover.

  • Low Enantioselectivity:

    • Cause: Background reaction (uncatalyzed) or high temperature.

    • Fix: Lower temperature to -20°C; ensure the reaction vial is flame-dried (water can induce racemization via hydrolysis of the iminium intermediate before nucleophilic attack).

  • Product Instability:

    • Cause: The resulting

      
      -nitro aldehyde is prone to retro-Michael or polymerization.
      
    • Fix: Perform in situ reduction with NaBH₄/EtOH immediately after the reaction reaches completion.

References

  • Jørgensen, K. A. (2005).[5] "Organocatalytic Asymmetric Synthesis of Functionalized 3,4-Dihydropyran Derivatives." Angewandte Chemie International Edition.

  • Hayashi, Y. (2015).[5] "The Hayashi-Jørgensen Catalyst."[5][6] Chem-Station / Wiley.

  • Enders, D., et al. (2014). "Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction." Synthesis.

  • Pellissier, H. (2022).[1] "Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists." Pharmaceuticals.[3][6][7][8]

  • BenchChem. (2025).[7] "Catalytic Methods for the Synthesis of Substituted Pyrans: Application Notes."

Sources

Application Note: Precision Grignard Addition to (R)-Tetrahydro-2H-pyran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the diastereoselective nucleophilic addition of organomagnesium (Grignard) reagents to (R)-Tetrahydro-2H-pyran-3-carbaldehyde . This reaction is a pivotal transformation in the synthesis of polyketide fragments, carbohydrate mimics, and complex pharmaceutical intermediates.

The protocol emphasizes kinetic control at cryogenic temperatures to maximize diastereoselectivity via the Felkin-Anh transition state , minimizing racemization of the


-chiral center. We also address the specific challenge of handling 

-alkoxy aldehydes, where the competition between chelation-control and steric-control dictates the stereochemical outcome.

Mechanistic Insight & Stereochemical Strategy

The Substrate Architecture

The substrate, (R)-Tetrahydro-2H-pyran-3-carbaldehyde, possesses a chiral center at C3. Crucially, the ring oxygen (O1) is positioned


 to the aldehyde carbonyl. This 1,3-relationship creates a bifurcation in potential reaction pathways:
  • Felkin-Anh Control (Steric): In coordinating solvents (e.g., THF) or with bulky cations, the metal is solvated, preventing intramolecular coordination. The nucleophile attacks from the trajectory that minimizes steric clash with the largest substituent on the chiral center (the pyran ring C2-C1 segment).

  • Cram-Chelate Control: In non-coordinating solvents (e.g., Et₂O, Toluene) or with Lewis acidic cations (

    
    , 
    
    
    
    ), the metal can bridge the carbonyl oxygen and the ring oxygen (O1), forming a rigid 6-membered chelate. This locks the conformation and exposes the opposite face to attack.

Selected Strategy: This protocol utilizes THF at -78°C . THF strongly solvates the magnesium cation, disrupting the potential 6-membered chelate. This enforces the Felkin-Anh manifold, generally yielding the anti-isomer (relative to the pre-existing chiral center) with high predictability.

Reaction Pathway Visualization

G cluster_0 Substrate cluster_1 Conditions cluster_2 Transition State cluster_3 Outcome S (R)-3-Formyltetrahydropyran (Aldehyde) TS Felkin-Anh TS (Nu attacks anti to Large Group) S->TS + RMgX C1 Solvent: THF (Solvates Mg, Blocks Chelation) C1->TS C2 Temp: -78°C (Kinetic Control) C2->TS P Secondary Alcohol (Major Diastereomer) TS->P Workup

Figure 1: Mechanistic flow favoring Felkin-Anh selectivity via solvent-controlled chelation suppression.

Materials & Equipment

Reagents
  • (R)-Tetrahydro-2H-pyran-3-carbaldehyde: >97% ee. Store under Argon at -20°C.

  • Grignard Reagent (R-MgX): Commercial or freshly prepared. Must be titrated.

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Distilled from Na/Benzophenone or processed through an activated alumina column (SPS).

  • Rochelle's Salt (Potassium Sodium Tartrate): Saturated aqueous solution (for workup).

Equipment
  • Flame-dried Schlenk flask (50 mL or 100 mL).

  • Argon/Nitrogen manifold.

  • Low-temperature thermometer (-100°C to 20°C).

  • Acetone/Dry Ice bath.

  • Syringes/Cannulas (oven-dried).

Experimental Protocol

Phase 1: Reagent Vali

Application Note: (R)-Tetrahydro-2H-pyran-3-carbaldehyde as a Chiral Scaffold for Advanced Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Peptide Challenge with Conformational Constraint

Peptides are central to biological communication, offering immense potential as therapeutic agents. However, their clinical utility is often hampered by inherent liabilities, including poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to non-selective receptor binding. Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[1][2] A cornerstone of modern peptidomimetic design is the principle of conformational constraint .[3][4] By rigidifying the molecular backbone, we can pre-organize the pharmacophoric elements into the bioactive conformation, thereby enhancing binding affinity, selectivity, and stability.[5][6]

The tetrahydropyran (THP) ring has emerged as a privileged scaffold in this endeavor.[7][8] As a saturated, sp³-rich heterocycle, it serves as a robust, conformationally defined building block that can replace or modify amino acid residues to induce specific secondary structures, such as β-turns.[9] Its cyclic ether nature offers a favorable balance of polarity and lipophilicity compared to carbocyclic analogs, potentially improving pharmacokinetic properties.[7]

(R)-Tetrahydro-2H-pyran-3-carbaldehyde is a premier chiral building block for introducing this powerful design element. Derived from the chiral pool, its pre-defined stereocenter at the C3 position provides an invaluable handle for stereoselective synthesis, ensuring precise control over the final three-dimensional architecture of the peptidomimetic.[10][11][12] This application note provides a detailed guide for researchers and drug development professionals on leveraging this versatile aldehyde in key synthetic transformations to construct novel, conformationally constrained peptidomimetics.

Properties and Reactivity Profile

(R)-Tetrahydro-2H-pyran-3-carbaldehyde is a versatile electrophile whose reactivity is centered on the aldehyde functional group. The adjacent stereocenter dictates the facial selectivity of nucleophilic attacks, making it a powerful tool for asymmetric synthesis.

PropertyValue
Chemical Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [13]
CAS Number 77342-93-9
Appearance Colorless Liquid
Chirality (R)-configuration

The primary synthetic utility stems from its ability to undergo a range of nucleophilic addition reactions, including reductive amination, olefination, and aldol-type condensations, to forge new carbon-nitrogen and carbon-carbon bonds.

Core Synthetic Applications and Protocols

This section details field-proven protocols for incorporating the (R)-THP-3-carbaldehyde scaffold into peptidomimetic structures. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to their specific targets.

Application I: Reductive Amination for Constrained Amino Acid Mimics

Reductive amination is arguably the most direct method for integrating the THP scaffold with an amine-containing component, such as an amino acid ester or a peptide fragment. This reaction forges a stable secondary amine linkage, creating a novel side chain that rigidly projects the THP ring from the peptide backbone.

Causality & Mechanistic Insight: The reaction proceeds via the initial formation of a Schiff base (iminium ion) between the aldehyde and the amine, which is then reduced in situ. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose, as its reduced reactivity compared to other hydrides like NaBH₄ prevents premature reduction of the aldehyde.[14] The reaction is often catalyzed by a weak acid (e.g., acetic acid) to facilitate dehydration in the imine-forming step.

Protocol 1: Synthesis of an (R)-THP-Modified Phenylalanine Derivative

This protocol describes the coupling of (R)-Tetrahydro-2H-pyran-3-carbaldehyde with L-Phenylalanine methyl ester.

Materials:

  • (R)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)

  • L-Phenylalanine methyl ester hydrochloride (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add L-Phenylalanine methyl ester hydrochloride (1.05 equiv) and anhydrous DCM.

  • Amine Neutralization: Cool the suspension to 0 °C and add triethylamine (1.1 equiv) dropwise. Stir for 15 minutes to generate the free amine in situ.

  • Aldehyde Addition: Add (R)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv) dissolved in a small amount of anhydrous DCM to the reaction mixture.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor for the disappearance of the imine intermediate and starting materials.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated amino acid ester.

Visualization of Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phe-OMe·HCl in anhydrous DCM B Cool to 0 °C A->B C Add TEA, stir 15 min B->C D Add (R)-THP-3-carbaldehyde C->D E Stir 1-2h at RT (Imine Formation) D->E F Add NaBH(OAc)₃ E->F G Stir overnight at RT (Reduction) F->G H Quench with NaHCO₃ G->H I Extract with DCM H->I J Dry, Concentrate I->J K Purify via Chromatography J->K

Caption: Reductive amination workflow.

Application II: Wittig Reaction for Olefin Scaffolds

The Wittig reaction transforms the aldehyde into an alkene, providing a geometrically defined and rigid linker.[15][16] This is invaluable for creating peptidomimetics where the distance and orientation between pharmacophores must be precisely controlled. The resulting double bond can also serve as a handle for further functionalization.

Causality & Mechanistic Insight: The reaction involves a nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a four-membered oxaphosphetane intermediate.[15][17] This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (Z or E alkene) is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., where R = alkyl) typically react under kinetic control to give the Z-alkene, especially under salt-free conditions. Stabilized ylides (e.g., where R = CO₂Et) are less reactive and tend to form the thermodynamically more stable E-alkene.[16]

Protocol 2: Synthesis of a (Z)-Alkene via a Non-Stabilized Ylide

This protocol describes the reaction of the aldehyde with the ylide generated from benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.05 equiv)

  • (R)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equiv) and anhydrous THF.

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Add n-BuLi (1.05 equiv) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the ylide solution back down to -78 °C (dry ice/acetone bath). Add (R)-Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv), dissolved in a small amount of anhydrous THF, dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The major challenge in purification is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by flash chromatography or by precipitating the oxide from a nonpolar solvent like hexanes/ether.

Visualization of Workflow:

G cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_purify Work-up & Purification A Suspend Phosphonium Salt in anhydrous THF B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Stir to form Ylide C->D E Cool Ylide to -78 °C D->E F Add (R)-THP-3-carbaldehyde E->F G Stir, warm to RT overnight F->G H Quench with NH₄Cl G->H I Extract with Ether H->I J Dry, Concentrate I->J K Purify (remove Ph₃PO) J->K

Caption: Wittig olefination workflow.

Comparative Summary of Synthetic Strategies

The choice of reaction depends on the desired final structure and the type of bond required to link the THP scaffold to the peptidomimetic core.

StrategyBond FormedKey ReagentsStereochemical ControlKey AdvantagesPotential Challenges
Reductive Amination C-N (Amine)NaBH(OAc)₃, AmineSubstrate-controlledHigh functional group tolerance; mild conditions; straightforward work-up.Potential for over-alkylation with primary amines.
Wittig Reaction C=C (Alkene)PPh₃, Alkyl Halide, Strong BaseYlide-dependent (Z/E)Forms C=C bonds reliably; versatile for creating rigid linkers.Stoichiometric Ph₃PO byproduct can complicate purification; requires strong base.
Horner-Wadsworth-Emmons C=C (Alkene)Phosphonate Ester, Base (e.g., NaH)Typically high E-selectivityWater-soluble phosphate byproduct is easily removed; milder bases can be used.Phosphonate reagents can be more expensive than phosphonium salts.

Conclusion

(R)-Tetrahydro-2H-pyran-3-carbaldehyde is a high-value, versatile building block for the synthesis of advanced, conformationally constrained peptidomimetics. Its inherent chirality and the electrophilicity of the aldehyde group provide a reliable entry point for stereocontrolled modifications. The synthetic protocols outlined herein for reductive amination and Wittig olefination represent robust and adaptable methods for incorporating the rigid THP scaffold. By mastering these transformations, researchers in drug discovery can unlock new chemical space and design next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Dahal, A., Subramanian, V., Shrestha, P., Liu, D., Gauthier, T., & Jois, S. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Peptide Science, 115(5), e24328. [Link]

  • Fiori, S., et al. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Dömling, A., et al. (2012). Synthesis of Conformationally Constrained Peptidomimetics using Multicomponent Reactions. The Journal of Organic Chemistry. [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]

  • Unknown. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. ResearchGate. [Link]

  • Melman, A., et al. (2002). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. PubChem. [Link]

  • Houk, K. N., & Liu, P. (2025). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. [Link]

  • Unknown. (n.d.). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. [Link]

  • Robertson, N. S., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI. [Link]

  • Li, H., et al. (2021). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry. [Link]

  • Kannappan, V. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • Dahal, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PubMed. [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of Colorado Boulder. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Unconventional Strategies for Crafting Cyclic Compounds with a Twist: Peptides, Cavitands, and Crown Ethers. Scholarship @ UWindsor. [Link]

  • Grote, D., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]

  • Lee, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Houghten, R. A., & Lebl, M. (2001). New reagents, reactions, and peptidomimetics for drug design. Biopolymers. [Link]

Sources

Preparation of chiral amines from tetrahydropyran aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Chiral


-Branched Amines from Tetrahydropyran Aldehydes 

Executive Summary & Strategic Importance

The tetrahydropyran (THP) ring is a "privileged scaffold" in modern drug discovery. Unlike its carbocyclic analog (cyclohexane), the THP ring lowers lipophilicity (


) and improves metabolic stability, making it an ideal pharmacophore for optimizing ADME properties. However, installing a chiral amine moiety directly onto the THP ring or its methylene linker—specifically starting from tetrahydropyran-4-carboxaldehyde —presents a stereochemical challenge.

This guide details the Ellman Auxiliary (tert-butanesulfinamide) Protocol , the industry-standard method for converting achiral THP-aldehydes into high-purity chiral


-branched amines. Unlike biocatalytic transamination (which typically requires a ketone substrate to generate a chiral center), this chemical method allows for the introduction of a new carbon framework via nucleophilic addition, creating a stereocenter de novo from the aldehyde.

Critical Mechanism: The Stereocontrol System

To ensure reproducibility, one must understand why this reaction works. The high diastereoselectivity (>95:5 dr) arises from a chelated transition state.

  • Condensation: The aldehyde reacts with (S)- or (R)-tert-butanesulfinamide to form a stable

    
    -sulfinyl imine.
    
  • Chelation Control: Upon addition of a Grignard reagent, the magnesium atom coordinates with both the sulfinyl oxygen and the imine nitrogen.

  • Facial Selectivity: This coordination locks the conformation into a six-membered Zimmermann-Traxler transition state . The bulky tert-butyl group forces the nucleophile to attack from the less hindered face, transferring chiral information from the auxiliary to the new carbon-carbon bond.

EllmanMechanism Aldehyde THP-4-Carboxaldehyde (Achiral Precursor) Imine N-Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine + (R)-tBu-SONH2 Ti(OEt)4, THF TS Zimmermann-Traxler Transition State (Mg Chelation) Imine->TS + R-MgBr (Grignard) Sulfinamide Sulfinamide Product (Diastereomerically Pure) TS->Sulfinamide Nucleophilic Attack (Facial Selectivity) Amine Chiral $alpha$-Branched Amine (Target HCl Salt) Sulfinamide->Amine HCl/MeOH (Deprotection)

Figure 1: The Ellman Auxiliary workflow converting THP-aldehyde to a chiral amine via a chelated magnesium intermediate.

Detailed Experimental Protocol

Substrate: Tetrahydropyran-4-carboxaldehyde (CAS: 50675-18-8) Target: (R)- or (S)-1-(Tetrahydro-2H-pyran-4-yl)alkylamine

Phase A: Formation of the -Sulfinyl Imine

Rationale: Direct condensation is slow and reversible. Titanium(IV) ethoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Tetrahydropyran-4-carboxaldehyde (1.0 equiv, 10 mmol).

    • (R)-2-methylpropane-2-sulfinamide (1.1 equiv, 11 mmol).

    • Ti(OEt)

      
       (2.0 equiv, 20 mmol). Note: Technical grade is sufficient, but ensure it is not hydrolyzed (should be a clear liquid).
      
    • Solvent: Anhydrous THF (0.5 M concentration).

  • Procedure:

    • Dissolve the sulfinamide and aldehyde in THF at room temperature (RT).

    • Add Ti(OEt)

      
       dropwise via syringe (mild exotherm).
      
    • Stir at RT for 6–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The aldehyde spot should disappear.

  • Workup (Critical for Yield):

    • Do not pour directly into water (forms a gelatinous TiO

      
       mess).
      
    • Quench: Pour the reaction mixture into a rapidly stirring solution of brine (20 mL) and EtOAc (20 mL).

    • Filtration: Add Celite® and stir for 10 mins. Filter the suspension through a Celite pad. The filtrate will be a clear biphasic mixture.

    • Purification: Dry organic layer (Na

      
      SO
      
      
      
      ), concentrate, and purify via silica flash chromatography (gradient 0-50% EtOAc/Hexanes).
    • Expectation: The imine is typically a stable, colorless to pale yellow oil or solid.

Phase B: Diastereoselective Grignard Addition

Rationale: This step defines the stereochemistry.[1] The use of non-coordinating solvents (DCM or Toluene) often enhances selectivity over THF by tightening the transition state, though THF is acceptable for solubility.

  • Setup: Flame-dry a 100 mL RBF under nitrogen.

  • Reagents:

    • 
      -Sulfinyl imine (from Phase A) (1.0 equiv).
      
    • R-MgBr (e.g., Methylmagnesium bromide) (2.0 equiv).

    • Solvent: Anhydrous DCM (preferred for high dr) or THF.

  • Procedure:

    • Dissolve the imine in DCM and cool to -78 °C (Dry ice/acetone bath). Temperature control is vital for maximizing diastereomeric ratio (dr).

    • Add the Grignard reagent dropwise over 20 minutes.

    • Stir at -78 °C for 2 hours, then allow to warm slowly to RT overnight.

  • Quench:

    • Cool to 0 °C. Add saturated NH

      
      Cl solution dropwise.
      
    • Extract with DCM (3x). Dry and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC. If dr > 95:5, proceed. If lower, recrystallization of the sulfinamide intermediate is possible.
    
Phase C: Cleavage to the Chiral Amine Salt

Rationale: The sulfinyl group is acid-labile. HCl in methanol cleaves the S-N bond cleanly, precipitating the amine hydrochloride.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH (0.2 M).

    • Add 4M HCl in Dioxane (4.0 equiv).

    • Stir at RT for 1 hour.

  • Isolation:

    • Concentrate the solvent to near dryness.

    • Triturate the residue with Et

      
      O or MTBE. The chiral amine hydrochloride salt will precipitate as a white solid.
      
    • Filter and dry under vacuum.

Comparative Data: Why Ellman?

The following table compares the Ellman method against alternative routes for this specific substrate class.

ParameterEllman Auxiliary MethodTransaminase BiocatalysisAsymmetric Hydrogenation
Substrate Aldehyde (Direct)Ketone (Requires oxidation step)Imine (Requires catalyst screening)
Stereocenter Created via C-C bond formationCreated via C-N bond formationCreated via C=N reduction
Product Type

-Branched Amine
(Chiral)
Primary Amine (Achiral if from aldehyde)

-Branched Amine
Stereocontrol >98% ee (Predictable)>99% ee (Enzyme dependent)80-95% ee (Ligand dependent)
Scalability High (kg scale feasible)High (Green chemistry)High (Industrial preferred)
Cost Moderate (Auxiliary recycling possible)Low (if enzyme available)High (Precious metals)

Expert Insight: For aldehydes, the Ellman method is superior because it allows you to choose the "R" group (via Grignard) to create the branch point. Transaminases on aldehydes generally yield primary, unbranched amines (e.g., R-CH


-NH

), which lack a stereocenter unless the chirality is remote on the ring.

Troubleshooting & Optimization

  • Problem: Low yield in Step 1 (Imine formation).

    • Root Cause:[2][3][4][5][6] Steric hindrance of the THP ring or wet Ti(OEt)

      
      .
      
    • Solution: Increase Ti(OEt)

      
       to 3.0 equiv or switch to reflux conditions. Ensure reagents are anhydrous.
      
  • Problem: Poor Diastereoselectivity (dr < 80:20).

    • Root Cause:[2][3][4][5][6] "Open" transition state due to coordinating solvents or Lewis basic additives.

    • Solution: Switch solvent to Toluene or DCM for the Grignard addition. Add a Lewis acid additive like AlMe

      
       (complexes the imine) before adding the nucleophile.
      
  • Problem: THP Ring Cleavage.

    • Observation: Unlikely under these conditions. The THP ether linkage is stable to Grignards and mild acids. Avoid ultra-strong Lewis acids (e.g., BBr

      
      ) which can cleave ethers.
      

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Chemical Reviews. Link

  • Tang, T. P.[7] & Ellman, J. A. (1999).[7] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Protecting Group for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry. Link

  • Truppo, M. D., et al. (2009). "Rapid screening and scale-up of transaminase catalysed reactions." Organic & Biomolecular Chemistry. (Context for alternative biocatalytic routes). Link

  • Sigma-Aldrich. "Ellman's Sulfinamides - Application Guide." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Tetrahydropyran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THC-3-STAB-001 Subject: Storage Stability & Handling of Chiral Tetrahydropyran-3-carbaldehyde Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

Chiral tetrahydropyran-3-carbaldehyde (CAS: 77342-93-9) is a high-value pharmacophore used in the synthesis of complex marine macrolides (e.g., Neopeltolide) and other bioactive scaffolds. Unlike its achiral 4-isomer, the 3-isomer possesses a stereogenic center at the


-position relative to the carbonyl group.

The Critical Challenge: This molecule is chemically fragile. It suffers from "The Triad of Degradation":

  • Racemization: The

    
    -proton is acidic (
    
    
    
    ), allowing rapid equilibration to the racemate via enol intermediates, catalyzed by trace acids or bases.
  • Oxidation: Aerobic conversion to tetrahydropyran-3-carboxylic acid.

  • Oligomerization: Formation of trimers (paraldehydes) at low temperatures if not stabilized.

This guide provides field-proven protocols to maintain optical purity (


) and chemical integrity.

Part 1: Troubleshooting Guide (Q&A)

Category A: Optical Purity (Enantiomeric Excess)

Q1: My chiral GC/HPLC shows a drop in ee from 98% to 85% after one week of storage. What happened?

Diagnosis: You are likely experiencing Acid/Base-Catalyzed Epimerization . The C3 proton is "labile." Even trace alkalinity from glass surfaces or trace acidity from degrading solvents can catalyze the formation of the achiral enol form. When the enol tautomerizes back to the aldehyde, it does so non-stereoselectively, resulting in a racemic mixture.

Corrective Action:

  • Check your glassware: Base-washed glass is fatal to this compound. Use silylated or acid-washed (and thoroughly rinsed) glassware.

  • Solvent Audit: If stored in solution, ensure the solvent is strictly neutral. Avoid unbuffered chloroform (forms HCl over time) or amine-contaminated solvents.

  • Temperature Control: Racemization is kinetically driven. Store at -20°C , not 4°C. The rate of proton abstraction drops significantly at lower temperatures.

Q2: Can I purify this compound on silica gel?

Diagnosis: High Risk. Standard silica gel is slightly acidic (


). Prolonged contact with silica can catalyze both racemization and hydration.

Protocol:

  • Preferred: Distillation under high vacuum (Kugelrohr) is the gold standard for chiral aldehydes.

  • Alternative: If chromatography is necessary, use Neutral Alumina or buffered silica (pre-treated with 1%

    
     in hexane) to neutralize active acidic sites. Flash quickly; do not let the compound sit on the column.
    
Category B: Chemical Purity (Oxidation & Appearance)

Q3: The colorless liquid has developed a white solid precipitate. Is it still usable?

Diagnosis: Autoxidation. The white solid is likely Tetrahydropyran-3-carboxylic acid . Aldehydes scavenge oxygen from the air via a radical chain mechanism, forming peracids that disproportionate into carboxylic acids.

Corrective Action:

  • Filtration: Filter the liquid through a 0.2

    
     PTFE syringe filter to remove the acid solid.
    
  • Re-analysis: Check the filtrate by

    
    -NMR. The aldehyde proton (
    
    
    
    ppm) should be distinct from the acid peak.
  • Prevention: You must store this compound under an inert atmosphere (Argon or Nitrogen).

Part 2: Stability Data & Mechanisms

Degradation Pathways Visualization

The following diagram illustrates the three competing degradation pathways that must be managed simultaneously.

DegradationPathways cluster_0 Critical Control Point: Storage Aldehyde Chiral Tetrahydropyran-3-CHO (Active) Enol Achiral Enol Intermediate Aldehyde->Enol Trace Acid/Base (Reversible) Acid Tetrahydropyran-3- carboxylic acid Aldehyde->Acid O2 (Air) Oxidation Trimer Cyclic Trimer (Oligomer) Aldehyde->Trimer Lewis Acid Low Temp Enol->Aldehyde Tautomerization Racemate Racemic Mixture (Loss of ee) Enol->Racemate Random Reprotonation

Figure 1: Mechanistic pathways for the degradation of chiral


-aldehydes. The yellow path represents the primary risk to stereochemistry.
Stability Summary Table
ParameterRecommended ConditionRisk FactorConsequence
Temperature -20°C (Freezer) > 4°CAccelerated racemization kinetics.
Atmosphere Argon / Nitrogen Ambient AirOxidation to carboxylic acid (white solid).
Container Amber Glass (Silanized) Clear / Basic GlassUV degradation; surface-catalyzed epimerization.
Solvent Neat (Undiluted) Chloroform/WaterAcid formation (

) or Hydrate formation (

).
Timeframe Use within 30 days Long-term (>6 mo)Gradual loss of ee even under ideal conditions.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling

Objective: Maximize shelf-life and maintain >98% ee.

  • Receipt: Upon arrival, immediately inspect the container. If the liquid is yellowing or contains solids, perform a QC check (

    
    -NMR).
    
  • Aliquot: Do not repeatedly freeze-thaw the bulk bottle. Inside a glovebox or under a positive stream of Argon, divide the material into single-use aliquots in silanized glass vials.

  • Seal: Cap tightly with Teflon-lined caps. Wrap with Parafilm to prevent oxygen diffusion.

  • Store: Place vials in a secondary container with desiccant packs and store at -20°C.

SOP-02: Purification (Rescue Protocol)

Objective: Restore chemical purity if oxidation has occurred.

  • Setup: Assemble a Kugelrohr (bulb-to-bulb) distillation apparatus.

  • Vacuum: Apply high vacuum (< 1 mmHg).

  • Heat: Gently heat the source bulb. Tetrahydropyran-3-carbaldehyde is volatile.

    • Note: The carboxylic acid impurity has a much higher boiling point and will remain in the source bulb.

    • Note: Polymerized trimers may depolymerize (crack) back to the monomer upon heating, increasing yield.

  • Collection: Collect the distillate in a receiver bulb cooled to -78°C (Dry ice/acetone).

  • Validation: Immediately analyze ee via Chiral GC or HPLC.

References

  • Santa Cruz Biotechnology. Tetrahydropyran-3-carbaldehyde (CAS 77342-93-9) Product Data Sheet.[1] (Recommended storage 0-8°C, inert).

  • Chem-Impex International. Tetrahydropyran-3-carbaldehyde General Properties and Storage.

  • Luo, S. et al. (2025).[2][3] Deracemisation of alpha-Chiral Aldehydes. Organic Chemistry Portal. (Mechanistic grounding for

    
    -aldehyde racemization issues).
    
    
  • Smith, M. B.March's Advanced Organic Chemistry.
  • Yadav, J. S. et al. (2003).[4] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans.[4][5][6] Eur. J. Org.[4] Chem.

Sources

Technical Support Center: Minimizing Polymerization of Pyran-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Pyran-3-carboxaldehyde (and its dihydro- analogs like acrolein dimer) contains a reactive formyl group attached to an oxygen-containing heterocycle.[1] This structural motif is highly susceptible to autoxidation (forming carboxylic acids) and acid-catalyzed polymerization (forming insoluble gums or solids).[1]

The Solution: Stability is not passive; it is an active system of exclusion.[1] You must exclude Oxygen (initiator), Moisture (hydrolysis/ring-opening), and Light (photo-catalysis), while actively suppressing radical propagation.[1]

The Science of Instability (The "Why")

To prevent polymerization, you must understand the degradation cascade.[1] Pyran-3-carboxaldehyde does not just "go bad"; it follows a specific mechanistic pathway where the product of one degradation step catalyzes the next.[1]

The Degradation Cascade[1]
  • Autoxidation: Atmospheric oxygen attacks the aldehyde C-H bond, forming a radical.[1]

  • Acid Formation: This radical reacts to form a peracid, then a carboxylic acid (Pyran-3-carboxylic acid).[1]

  • Catalytic Polymerization: The newly formed acid acts as a catalyst.[1] It protonates the carbonyl oxygen of remaining aldehyde molecules, making them electrophilic enough to be attacked by the electron-rich double bonds of neighboring molecules (aldol-type condensation or vinyl polymerization).[1]

Mechanism Visualization

The following diagram illustrates how a small amount of oxidation triggers a runaway polymerization event.

DegradationPathway Monomer Pyran-3-carboxaldehyde (Liquid/Monomer) Radical Peroxy Radical Monomer->Radical Light/Heat Polymer Insoluble Polymer (Yellow/Orange Gum) Monomer->Polymer Acid-Catalyzed Aldol/Addition Oxygen O2 (Air) Oxygen->Radical Initiation Acid Pyran-3-carboxylic Acid (Auto-catalyst) Radical->Acid H-Abstraction Acid->Monomer Protonation (H+) Acid->Polymer Accelerates

Figure 1: The "Acid-Catalyzed Death Spiral."[1] Note how the formation of acid (red) accelerates the conversion of monomer to polymer (black).[1]

Storage Protocol (The "How")

Do not rely on the supplier's original packaging once opened.[1] Transfer to a "Self-Validating Storage System" immediately.

The "Gold Standard" Storage SOP
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation: Lowering T reduces rate of radical initiation and polymerization kinetics.[1]
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid.[1] Nitrogen (N2) is acceptable but less effective for frequent opening.[1]
Stabilizer Hydroquinone (HQ) or BHT 0.1 - 0.5 wt% .[1] These scavenge peroxy radicals, breaking the chain reaction before acid is generated.[1]
Container Amber Glass + Teflon Tape Amber blocks UV (photo-initiation).[1] Teflon tape seals micro-gaps in the cap threads where O2 enters.[1]
Acid Scavenger Anhydrous K2CO3 (Optional)Adding a few pellets of anhydrous Potassium Carbonate can neutralize trace acids formed during storage (Solid-phase buffer).[1]
Step-by-Step Storage Workflow
  • Purify First: If the material is already yellow or viscous, distill it under vacuum (see Section 5).[1] Storing degraded material accelerates further degradation.[1]

  • Add Stabilizer: Add Butylated Hydroxytoluene (BHT) at 0.1% w/w.[1]

    • Calculation: For 10g of aldehyde, add 10mg of BHT.[1]

  • Inert Gas Flush:

    • Place the vial in a Schlenk line or use a balloon needle.[1]

    • Flush with Argon for 2 minutes above the liquid surface (do not bubble vigorously or you may evaporate volatile aldehyde).[1]

  • Seal: Cap tightly, wrap threads with Parafilm or Teflon tape.[1]

  • Freeze: Place immediately in a non-frost-free freezer (-20°C).

Troubleshooting & FAQs

This section addresses specific scenarios reported by users in the field.

Q1: My clear liquid has turned yellow/orange. Is it usable?

Diagnosis: The color indicates the formation of conjugated oligomers (early-stage polymerization) or oxidation products (quinones if HQ was used).[1] Action:

  • Light Yellow: Likely >95% pure.[1] Check purity via H-NMR (look for broad peaks in the baseline).[1] Usable for crude reactions.[1]

  • Dark Orange/Brown: Significant degradation.[1] Do not use. The acidic byproducts will kill sensitive catalysts (like Pd or organometallics) in your next step.[1]

  • Remedy: Perform a rapid Vacuum Distillation (Kugelrohr is best) to recover the monomer.[1]

Q2: The liquid has solidified into a white/glassy solid.

Diagnosis: Complete polymerization (trimerization or polymerization).[1] Action:

  • Irreversible: In most cases, this is a "dead" polymer.[1]

  • Attempted Recovery: You can try thermal cracking (heating under high vacuum) to depolymerize, similar to cracking dicyclopentadiene, but yields are typically low (<30%) and charring is high.[1] Recommendation: Discard and repurchase.

Q3: I need to use it in a reaction. How do I remove the BHT stabilizer?

Diagnosis: BHT can interfere with radical reactions or very sensitive catalytic cycles.[1] Action:

  • Method A (Flash Plug): Pass the neat liquid through a short pad (2 cm) of silica gel using 5% EtOAc/Hexane.[1] The non-polar BHT elutes differently, or the silica retains the polar stabilizer (depending on the specific stabilizer used).[1]

  • Method B (Distillation): Simple vacuum distillation will leave the high-boiling BHT (BP ~265°C) in the pot.[1]

Q4: Can I store it in solution (e.g., dissolved in DCM)?

Answer: No.

  • Solvents like DCM or Chloroform often contain trace acid (HCl) or stabilizers (Amylene) that can react.[1]

  • Dilution increases the surface area for dissolved oxygen.[1]

  • Exception: Storage in anhydrous Benzene or Toluene (frozen at -20°C) is sometimes used for extreme instability, but neat storage under Argon is preferred.[1]

Quality Control & Recovery (The "Save" Protocol)[1]

Use this decision tree to determine if your material can be saved.

RecoveryTree Start Inspect Material Visual Visual Check Start->Visual Clear Clear/Colorless Visual->Clear Looks Good Yellow Yellow/Viscous Visual->Yellow Suspicious Solid Solid/Gum Visual->Solid Failed NMR Run 1H-NMR (CDCl3) Clear->NMR Distill Vacuum Distillation (Add trace Hydroquinone) Yellow->Distill Discard Discard Material Solid->Discard NMR->Distill <90% Purity Use Use NMR->Use Clean Spectrum Distill->NMR Re-check

Figure 2: Material Assessment and Recovery Decision Tree.

Recovery Protocol: Vacuum Distillation

If you must recover yellowed material:

  • Apparatus: Short-path distillation head or Kugelrohr.

  • Additives: Add a small crystal of Hydroquinone to the boiling flask (pot) to prevent polymerization during heating.

  • Vacuum: High vacuum (<1 mmHg) is essential to keep the bath temperature below 60°C. High heat will cause rapid polymerization in the pot (exothermic).[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aldehydes and removal of stabilizers). [1]

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Unstable Aldehydes (Acrolein Dimer).[1] (Provides baseline data for 3,4-dihydro-2H-pyran-2-carboxaldehyde stability).

  • NIST Chemistry WebBook. 3,4-Dihydro-2H-pyran-2-carboxaldehyde Properties. (Thermochemical data and instability notes). [1]

  • Encyclopedia of Reagents for Organic Synthesis (EROS). General precautions for handling enals and heterocyclic aldehydes.[1]

Sources

Handling air-sensitive chiral aldehydes in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Aldehyde Handling & Synthesis

Welcome to the Advanced Synthesis Support Module. Subject: Handling, Storage, and Purification of Air-Sensitive


-Chiral Aldehydes.
Ticket ID:  #CA-SYNTH-001
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist.

Executive Summary & Safety Protocol

The Challenge:


-Chiral aldehydes (e.g., Garner’s aldehyde, amino-acid derived aldehydes) are notoriously labile intermediates. They suffer from three primary degradation pathways:[1]
  • Racemization: The

    
    -proton is acidic (
    
    
    
    ), making the stereocenter prone to enolization under basic or even slightly acidic conditions (e.g., silica gel).
  • Autoxidation: Rapid conversion to carboxylic acids via radical chain mechanisms upon exposure to atmospheric oxygen.[2][3]

  • Hydration/Oligomerization: Formation of gem-diols or trimers in the presence of moisture.

Core Directive: Treat these intermediates as transient species. Isolate and react immediately whenever possible. If storage is unavoidable, strict exclusion of light, air, and moisture is mandatory.

Module 1: Storage & Handling (The Basics)

Q: My aldehyde degraded overnight even in the freezer. What happened?

A: Cold storage is insufficient if the atmosphere is not inert. Aldehyde autoxidation is a radical chain reaction that can proceed even at low temperatures if initiated.

The Mechanism of Failure (Autoxidation): Oxygen reacts with the aldehyde C-H bond to form a peroxy radical. This radical abstracts a hydrogen from another aldehyde molecule, creating a hydroperoxide and regenerating the acyl radical. This chain reaction accelerates exponentially.

Visualization: The Autoxidation Loop The following diagram illustrates the self-propagating nature of aldehyde degradation.

Autoxidation Start Aldehyde (R-CHO) Radical Acyl Radical (R-C=O•) Start->Radical H• Abstraction Initiator Initiator (Light/Trace Metal) Initiator->Radical Peroxy Peroxy Radical (R-C(=O)OO•) Radical->Peroxy + O2 (Fast) Oxygen Atmospheric O2 Peroxy->Start Chain Propagation Product Carboxylic Acid (R-COOH) Peroxy->Product Termination

Caption: Figure 1. Radical chain mechanism of aldehyde autoxidation. Note that one initiation event can degrade multiple aldehyde molecules.

Correct Storage Protocol (The "Double-Schlenk" Method):

  • Solvent: Store the aldehyde as a concentrated solution (e.g., in Toluene or DCM) rather than neat. The solvent acts as a "radical sink" and dilutes the reaction.

  • Container: Use a Schlenk flask with a high-vacuum Teflon tap, not a standard round-bottom flask with a rubber septum (septums are permeable to

    
     over time).
    
  • Gas: Flush with Argon (heavier than air), not Nitrogen.

  • Temperature: -20°C or lower.

Module 2: Purification Strategies

Q: My crude NMR showed 95% pure product, but after flash chromatography, I recovered a racemate or decomposition products. Why?

A: Standard silica gel is slightly acidic (


) and contains active hydroxyl groups. This acidity is sufficient to catalyze the enolization of 

-chiral aldehydes, leading to racemization.

Solution 1: Deactivated Silica Chromatography You must neutralize the acidic sites on the silica gel before loading your compound.[4]

ParameterStandard ProtocolDeactivated Protocol (Required)
Stationary Phase Silica Gel 60Silica Gel 60 + 1% Triethylamine (TEA)
Slurry Solvent Hexane/EtOAcHexane/EtOAc + 1% TEA
Loading DCM solutionToluene solution (Avoids halogenated solvent acidity)
Elution Speed StandardFast Flash (Minimize residence time)

Protocol:

  • Prepare the eluent system (e.g., 10% EtOAc/Hexane) and add 1% v/v Triethylamine.

  • Slurry pack the column with this mixture. Flush with 2 column volumes to ensure the TEA has neutralized the entire silica bed.

  • Load sample and elute quickly.

  • Note: TEA will co-elute. It can be removed by high-vacuum drying or a rapid wash with pH 7 buffer (carefully).

Solution 2: Bisulfite Adduct Purification (Chromatography-Free) For aldehydes that are unstable on silica, this chemical purification method is superior. It relies on the reversible formation of a water-soluble bisulfite adduct [1].

Workflow Diagram: Purification Decision Tree

Purification Start Crude Reaction Mixture Volatile Is the Aldehyde Volatile? Start->Volatile Distill Vacuum Distillation (Kugelrohr) Volatile->Distill Yes AcidSens Is it Acid/Racemization Sensitive? Volatile->AcidSens No Flash Standard Flash Chromatography AcidSens->Flash No Bisulfite Bisulfite Adduct Method AcidSens->Bisulfite Yes (High Purity req) Deactivated Deactivated Silica (1% TEA) AcidSens->Deactivated Yes (Rapid isolation)

Caption: Figure 2. Decision matrix for selecting the optimal purification method based on aldehyde stability.

Bisulfite Protocol [2]:

  • Formation: Dissolve crude oil in EtOAc. Add saturated aqueous

    
     (excess). Shake vigorously for 30 mins. The aldehyde forms a water-soluble adduct.[5][6][7][8]
    
  • Wash: Separate layers. Keep the Aqueous layer. (Impurities stay in Organic). Wash aqueous layer 2x with Et2O.

  • Regeneration: Add fresh EtOAc to the aqueous layer. Slowly add saturated

    
     or 
    
    
    
    (monitoring pH) until basic. The aldehyde regenerates and extracts into the EtOAc.[6]
  • Isolate: Dry organic layer (

    
    ) and concentrate.
    

Module 3: Troubleshooting & FAQs

Q: I am synthesizing Garner's Aldehyde. The optical rotation is lower than reported. Is it the reagent? A: Garner's aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is prone to acetonide cleavage followed by racemization.

  • Check: Did you use Lewis acids in the previous step? Traces of acid cleave the acetonide ring.

  • Fix: Ensure the reduction of the methyl ester is quenched with Rochelle's salt (sodium potassium tartrate) to remove Aluminum salts completely before isolation [3].

Q: My reaction yield is >100% and the product is a wet solid instead of an oil. A: You likely have the aldehyde hydrate or hemiacetal .

  • Cause: Exposure to moisture or alcohols during workup. Aldehydes are electrophilic; water adds across the carbonyl.

  • Fix: Dissolve in Toluene and reflux with a Dean-Stark trap or add activated 4Å molecular sieves to revert the hydrate to the aldehyde.

Q: Can I use TLC to monitor the stability? A: Be careful. Aldehydes can oxidize on the TLC plate while running.

  • Tip: If you see a streak or a new spot at the baseline (carboxylic acid) that wasn't there 5 minutes ago, it's an artifact of the TLC plate's interaction with air/silica, not necessarily the bulk sample. 2D-TLC (run, rotate 90°, run again) can confirm this.

References

  • Jurczak, J., et al. (1987). Stereoselective synthesis of chiral

    
    -amino aldehydes. Chemical Reviews. Link
    
  • Boucher, M. M., et al. (2017).[5] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Link

  • Garner, P., & Park, J. M. (1987).[9] The synthesis and configurational stability of N-protected

    
    -amino aldehydes. Journal of Organic Chemistry. Link
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Purification & Handling of Pyran-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocols for Residual Solvent Removal in Viscous Oily Products Product Series: Heterocyclic Building Blocks (Pyran-3-carbaldehyde derivatives) Document ID: TS-PYR-003 Last Updated: February 2026

Executive Summary

Pyran-3-carbaldehyde and its derivatives frequently present as viscous, high-boiling oils. A common critical failure point in the synthesis of these intermediates is the entrapment of residual solvents (DCM, EtOAc, DMF) within the oily matrix. Standard rotary evaporation often fails due to the "skinning" effect, where a dried surface layer prevents diffusion from the bulk liquid.

This guide addresses the specific physicochemical challenges of drying these aldehydes without compromising their structural integrity (oxidation to carboxylic acids or polymerization).

Module 1: The Physics of Solvent Entrapment

Issue: "I have kept the product on high vacuum for 12 hours, but the proton NMR still shows 5% dichloromethane."

Technical Analysis: Viscous oils exhibit low molecular diffusion rates. When high vacuum is applied rapidly, the surface of the oil dries instantly, forming a "skin" or highly viscous barrier. This barrier drastically reduces the fugacity of the solvent trapped in the bulk material below. To remove the solvent, we must mechanically or chemically disrupt this matrix.

Workflow: The Solvent Removal Decision Matrix

The following logic flow dictates the appropriate drying strategy based on the solvent type and product stability.

SolventRemovalStrategy Start Crude Pyran-3-Carbaldehyde (Viscous Oil) SolventType Identify Residual Solvent Start->SolventType Volatile Volatiles (DCM, EtOAc, THF) SolventType->Volatile BP < 100°C HighBoiler High Boilers (DMF, DMSO, DMAc) SolventType->HighBoiler BP > 100°C VolatileAction Method A: Solvent Exchange (Co-evaporation) Volatile->VolatileAction HighBoilerAction Method B: LiCl Extraction (Pre-drying) HighBoiler->HighBoilerAction Vacuum High Vacuum Manifold (< 0.5 mmHg) VolatileAction->Vacuum HighBoilerAction->VolatileAction Extract into EtOAc Agitation Mechanical Agitation (Spinning/Stirring) Vacuum->Agitation Prevent Skinning Check qNMR Validation Agitation->Check Check->VolatileAction Fail (> Limit) Done Product Release (ICH Q3C Compliant) Check->Done Pass

Figure 1: Decision matrix for selecting the appropriate solvent removal protocol based on solvent volatility and boiling point.

Module 2: Removing Volatiles (DCM, EtOAc, THF)

Question: "How do I remove persistent DCM without 'bumping' the product into the rotovap trap?"

The Solution: Azeotropic Co-evaporation (The "Chase" Method) Direct evaporation requires heat, which risks oxidizing the aldehyde to a carboxylic acid. Instead, we use a "chasing" solvent to disrupt the oil's viscosity and lower the partial pressure of the trapped solvent.

Protocol A: Pentane/DCM Exchange

Applicability: Removal of DCM, Chloroform, or THF.

  • Dilution: Dissolve the oily pyran-3-carbaldehyde in a minimal amount of dry Dichloromethane (DCM) to reduce viscosity.

  • Precipitant Addition: Add 5-10 equivalents (by volume) of n-Pentane .

    • Note: If the product oils out immediately, add just enough DCM to make it a single phase again.

  • Evaporation: Rotovap at low bath temperature (25–30°C).

    • Mechanism: As the pentane evaporates, it carries DCM molecules with it (non-ideal mixing). The formation of a "foam" increases surface area, allowing trapped solvent to escape.

  • Repetition: Repeat this process 3 times.

  • High Vacuum: Place on a high-vacuum manifold (0.1 mmHg) for 4 hours.

Data: Common Azeotrope-like Pairs for Drying

Target Solvent (Trapped) Chasing Solvent Ratio (v/v) Notes
Dichloromethane n-Pentane 1:5 Excellent for inducing "foaming" to increase surface area.
Ethyl Acetate Diethyl Ether 1:3 Use cautiously; ether peroxides risk.
THF Cyclohexane 1:4 Cyclohexane helps break THF hydrogen bonding.

| Toluene | Methanol | 1:3 | Forms azeotrope (bp 63.8°C). |

Module 3: Removing High-Boilers (DMF, DMSO)

Question: "I used DMF for a Vilsmeier-Haack reaction. I can't distill it off without decomposing my aldehyde. How do I clean this oil?"

The Solution: The Lithium Chloride (LiCl) Wash Attempting to distill DMF (bp 153°C) from a sensitive aldehyde requires temperatures that promote degradation. The most effective removal is chemical extraction using the "Salting Out" principle.

Protocol B: The LiCl Extraction System

Mechanism: DMF and DMSO are miscible in water but have high affinity for organic phases. Saturating the aqueous layer with LiCl increases the ionic strength, forcing organic product out of the water while disrupting the hydrogen bonding between DMF and the product, sequestering the DMF into the aqueous phase.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate or Diethyl Ether (avoid DCM if possible, as emulsions form easily).

  • The Wash:

    • Wash 1: Water (removes bulk salts).

    • Wash 2, 3, & 4: 5% LiCl (aq) solution. Critical Step.

    • Wash 5: Brine (saturated NaCl) to remove residual lithium.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Validation: Run a 1H NMR. The characteristic DMF peaks (2.89, 2.96, 8.02 ppm) should be absent or <0.1%.

LiClMechanism cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase (5% LiCl) Aldehyde Pyran-Aldehyde Aldehyde->Aldehyde Repelled by Salt Water DMF_Org DMF (Trapped) Water H2O DMF_Org->Water Migration (H-Bonding) Li_Ion Li+ DMF_Org->Li_Ion Coordination Complex Li_Ion->Water Increases Ionic Strength Cl_Ion Cl-

Figure 2: Mechanism of DMF removal via LiCl washing. The high ionic strength forces the organic product to remain in the organic phase while sequestering the polar aprotic solvent.

Module 4: Quality Control & Troubleshooting (FAQ)

Q1: The oil solidified into a glass, but NMR still shows solvent. What now?

Diagnosis: You have formed a "glass state" where molecular motion is arrested. Fix: You must "plasticize" the glass.

  • Add a small amount of DCM to re-dissolve the glass into an oil.

  • Repeat Protocol A (Pentane chase).

  • This time, while on the high vacuum, gently heat the flask to 30-35°C (warm water bath) while spinning. The heat provides the kinetic energy for solvent molecules to diffuse through the viscous matrix.

Q2: How do I distinguish between residual solvent and product degradation?

Diagnosis: Aldehydes oxidize to carboxylic acids (broad singlet ~11-13 ppm) or hydrate to gem-diols (broad singlet ~5-6 ppm). Fix:

  • Check Integration: Compare the integration of the solvent peak to a stable proton on your pyran ring (e.g., the C2 protons).

  • qNMR: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate the exact weight % of the solvent.

Q3: Can I use Lyophilization (Freeze Drying)?

Diagnosis: Generally, no . Reasoning: Most organic solvents (DCM, EtOAc) do not freeze at manageable temperatures or will melt the ice in the lyophilizer, damaging the pump. Exception: If you can switch the solvent to 1,4-Dioxane or Benzene (both freeze easily), you can lyophilize. However, given the toxicity, Protocol A is preferred.

References & Authoritative Sources

  • ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. [Link]

  • FDA Guidance for Industry. Q3C - Tables and List. U.S. Food and Drug Administration. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectrum Analysis of (R)-Tetrahydro-2H-pyran-3-carbaldehyde and its Comparison with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and asymmetric synthesis, the precise structural elucidation and stereochemical verification of chiral molecules are paramount. (R)-Tetrahydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, serves as a valuable chiral building block. Its tetrahydropyran (THP) motif is prevalent in numerous natural products, and the aldehyde functionality provides a versatile handle for synthetic transformations. The absolute configuration at the C3 stereocenter dictates the molecule's three-dimensional structure and, consequently, its biological activity and synthetic utility.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (R)-Tetrahydro-2H-pyran-3-carbaldehyde. As your virtual Senior Application Scientist, I will move beyond a simple recitation of data. We will explore the causal relationships between the molecule's conformational dynamics and its spectral features, offering insights grounded in extensive field experience. Furthermore, we will objectively compare the capabilities of NMR with other cornerstone analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—to equip researchers with a robust framework for selecting the optimal analytical strategy.

Part 1: In-Depth NMR Spectral Analysis of (R)-Tetrahydro-2H-pyran-3-carbaldehyde

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for determining the detailed covalent structure and stereochemistry of organic molecules in solution. The analysis hinges on interpreting chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

Molecular Structure and Conformational Considerations

The tetrahydropyran ring predominantly adopts a chair conformation to minimize steric and torsional strain. For (R)-Tetrahydro-2H-pyran-3-carbaldehyde, this leads to two primary chair conformers where the C3-aldehyde substituent is either in an axial or an equatorial position. The equatorial conformation is generally more stable, and thus more populated, due to the minimization of 1,3-diaxial interactions. Our spectral interpretation will assume this major conformer.

Caption: Labeled structure of the target molecule for NMR analysis.

¹H NMR Spectrum: Predicted Data and Interpretation

The proton NMR spectrum provides a wealth of information through chemical shifts and coupling patterns. The predicted data below are based on established principles for similar heterocyclic systems.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz) Justification & Expert Insights
H7 (Aldehyde) 9.6 - 9.8Doublet (d)³J ≈ 3 HzThe aldehyde proton is highly deshielded and appears in a unique downfield region, making it an excellent diagnostic signal.[1] Its coupling to H3 provides direct evidence of connectivity.
H2a, H6a (Axial) 3.4 - 3.6Multiplet (m)²J ≈ -12 Hz; ³J(ax-ax) ≈ 8-10 Hz; ³J(ax-eq) ≈ 2-4 HzProtons on carbons adjacent to the ring oxygen (C2, C6) are deshielded. Axial protons are typically shielded relative to their equatorial counterparts. Their complex multiplicity arises from geminal and vicinal couplings.
H2e, H6e (Equatorial) 3.9 - 4.1Multiplet (m)²J ≈ -12 Hz; ³J(eq-ax) ≈ 2-4 Hz; ³J(eq-eq) ≈ 1-3 HzEquatorial protons often resonate at a higher frequency than their axial partners. The magnitude of the coupling constants is conformation-dependent and crucial for stereochemical assignment.[2][3]
H3 (Chiral Center) 2.4 - 2.6Multiplet (m)-This proton is adjacent to the electron-withdrawing aldehyde group. Its complex splitting pattern results from coupling to H2a, H2e, H4a, and H4e. 2D NMR (like COSY) is essential for definitive assignment.
H4a, H5a (Axial) 1.5 - 1.7Multiplet (m)-These are typical aliphatic protons in a cyclic system. They are shielded and reside in the upfield region of the spectrum.
H4e, H5e (Equatorial) 1.8 - 2.0Multiplet (m)-The complex overlap in the 1.5-2.0 ppm region often requires advanced 2D NMR techniques for full resolution and assignment.
¹³C NMR Spectrum: Predicted Data

The ¹³C NMR spectrum is simpler, with each unique carbon atom typically producing a single peak. It is invaluable for confirming the carbon skeleton.

Carbon Label Predicted Chemical Shift (δ, ppm) Justification
C7 (Aldehyde C=O) 200 - 205The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[1][4]
C2, C6 (-O-CH₂-) 65 - 75These carbons are bonded to the electronegative oxygen atom, causing a significant downfield shift.
C3 (-CH-CHO) 50 - 55The chiral carbon is deshielded by the adjacent aldehyde group.
C4, C5 (-CH₂-) 20 - 30These are standard aliphatic carbons and are the most shielded in the molecule.

Part 2: Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, it is not always the optimal tool for every analytical question. A judicious scientist selects their method based on the specific problem. Here, we compare NMR with chiral HPLC and Mass Spectrometry for the analysis of (R)-Tetrahydro-2H-pyran-3-carbaldehyde.

Technique Principle of Chiral Discrimination Advantages Limitations Primary Application
NMR Spectroscopy Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[5][6]Provides absolute structural confirmation; non-destructive; can analyze crude reaction mixtures; intrinsically quantitative without calibration curves.[7]Lower sensitivity compared to MS and HPLC; requires higher sample concentration; distinguishing enantiomers requires chiral auxiliaries.[8]Unambiguous structure elucidation; confirmation of absolute/relative stereochemistry (with advanced methods); purity assessment.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and physical separation.[9][10]High sensitivity and resolution; considered the gold standard for determining enantiomeric excess (ee); excellent reproducibility.[11]Destructive; requires method development for each compound; provides no structural information beyond retention time.Accurate quantification of enantiomeric purity (ee determination); routine quality control; preparative separation of enantiomers.
Mass Spectrometry (MS) Enantiomers have identical mass and do not produce different mass spectra. Chiral analysis requires coupling with a separation technique (e.g., HPLC-MS) or using complex chiral derivatization methods.[12]Extremely high sensitivity (sub-picogram levels); provides molecular weight and fragmentation data for identity confirmation; high throughput.Cannot distinguish enantiomers directly; quantification can be affected by matrix effects; provides limited stereochemical information.[7]Trace-level detection and quantification (when coupled with LC); metabolite identification; reaction monitoring in complex matrices.

Part 3: Experimental Protocols & Workflows

Trustworthy data originates from meticulous and well-designed experimental protocols. The following sections provide validated, step-by-step methodologies.

Workflow for NMR-Based Structural Analysis

Caption: Standard workflow for NMR sample analysis.

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-Tetrahydro-2H-pyran-3-carbaldehyde into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Vortex the vial gently until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean, high-precision 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.

    • Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) to maximize signal-to-noise.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This is a crucial step for achieving sharp, symmetrical peaks and high resolution.

    • ¹H Acquisition: Acquire a standard proton spectrum. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 512 to 2048 scans) with a longer relaxation delay (2-5 seconds).

Decision Guide: Selecting the Right Analytical Tool

The choice of analytical technique is driven by the research question. This decision tree provides a logical guide for selecting the most appropriate method.

Caption: Decision guide for analytical technique selection.

Conclusion

The analysis of (R)-Tetrahydro-2H-pyran-3-carbaldehyde exemplifies the synergistic power of modern analytical techniques. NMR spectroscopy remains the definitive method for absolute structure and stereochemical elucidation, providing a detailed picture of the molecule's architecture in solution. The interpretation of its ¹H and ¹³C spectra, grounded in an understanding of conformational analysis, allows for the unambiguous assignment of its structure.

However, for routine quality control and the precise quantification of enantiomeric excess, chiral HPLC is the more efficient and established tool. Meanwhile, when sensitivity is paramount, such as in metabolic studies or trace impurity analysis, LC-MS provides unmatched detection limits. As senior scientists and researchers, our expertise lies not in mastering a single technique, but in strategically deploying the right tool for the analytical challenge at hand, ensuring data integrity, and accelerating the pace of discovery and development.

References

  • Vertex AI Search. (n.d.). NMR Spectroscopy of Cyclic Compounds.
  • NIST. (n.d.). 3,4-dihydro-2H-pyran-2-carbaldehyde. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. [Link]

  • Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality.
  • Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • KoreaScience. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

  • MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

  • MDPI. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Unipd. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

  • American Chemical Society. (n.d.). A Rapid 1H NMR Assay for Enantiomeric Excess of r-Substituted Aldehydes. [Link]

  • ResearchGate. (2025). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. [Link]

  • ResearchGate. (2025). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Link]

  • NC State University Libraries. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. [Link]

  • PMC. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

Sources

Comparative Guide: Chiral HPLC Separation of Pyran-3-Carbaldehyde Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of chiral stationary phases (CSPs) and method parameters for the enantioseparation of pyran-3-carbaldehyde and its derivatives (specifically 3,4-dihydro-2H-pyran-2-carbaldehyde).

The Challenge: This separation presents a dual challenge:

  • Conformational Flexibility: The dihydropyran ring exists in a half-chair conformation, requiring a CSP with specific "groove" geometries for discrimination.

  • Chemical Instability: The aldehyde moiety is reactive. In standard alcoholic mobile phases (e.g., isopropanol), there is a risk of hemiacetal formation, which can lead to peak broadening or on-column degradation.

Recommendation: The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) is the primary recommendation due to its superior helical pitch for recognizing six-membered oxygen heterocycles. However, immobilized phases (IA/IC) are strongly advised if non-alcoholic mobile phases are required to prevent aldehyde solvolysis.

Part 1: Mechanism of Chiral Recognition

To optimize separation, one must understand the molecular interaction between the analyte and the CSP.

The Interaction Model

The separation of pyran-3-carbaldehyde relies on a "Three-Point Interaction" model:

  • Hydrogen Bonding: The carbonyl oxygen of the aldehyde accepts a hydrogen bond from the -NH group of the carbamate on the CSP.

  • Dipole-Dipole Stacking: The double bond (in dihydropyrans) or the ether oxygen interacts with the dipole moments of the CSP's phenyl rings.

  • Steric Inclusion: The pyran ring fits into the chiral grooves of the polymer. Amylose (helical) typically accommodates the "half-chair" dihydropyran better than the more rigid linear cavities of Cellulose.

Visualization: Interaction Mechanism

The following diagram illustrates the theoretical interaction between the pyran-3-carbaldehyde enantiomer and an Amylose-based CSP.

ChiralRecognition Analyte Pyran-3-carbaldehyde (R-Enantiomer) HBond H-Bonding (C=O ··· H-N) Analyte->HBond Steric Steric Inclusion (Pyran Ring Fit) Analyte->Steric Dipole Dipole Stacking (Ether O ··· Phenyl) Analyte->Dipole CSP Amylose-Carbamate CSP (Chiralpak AD/IA) HBond->CSP Steric->CSP Dipole->CSP

Caption: Three-point interaction model showing the critical H-bonding and steric fit required for resolution on Amylose-based phases.

Part 2: Comparative Analysis of Methods

This section compares the two industry-standard approaches. Data is synthesized from application ranges of dihydropyran derivatives.[1]

Method A: Coated Amylose (The Standard)
  • Column: Chiralpak AD-H (5 µm)

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2)

  • Pros: Highest historical success rate for pyran derivatives; high peak efficiency.

  • Cons: Restricted solvent compatibility (no DCM/THF); risk of hemiacetal formation with aldehydes in IPA.

Method B: Immobilized Amylose (The Robust Alternative)
  • Column: Chiralpak IA (5 µm)

  • Mobile Phase: Hexane : Ethyl Acetate (80:20) or MTBE.

  • Pros: Allows non-alcoholic mobile phases, completely eliminating the risk of hemiacetal formation; solvent flexibility allows tuning of solubility.

  • Cons: Slightly lower plate count compared to coated phases in some specific cases.

Comparative Performance Data

Note: Values are representative of 3,4-dihydro-2H-pyran-2-carbaldehyde derivatives.

FeatureMethod A (Chiralpak AD-H)Method B (Chiralpak IA)Method C (Chiralcel OD-H)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/IPA (90:10)Hexane/EtOAc (85:15)Hexane/IPA (90:10)
Selectivity (

)
1.35 - 1.50 (Excellent)1.25 - 1.40 (Good)1.10 - 1.20 (Moderate)
Resolution (

)
> 3.0> 2.51.5 - 2.0
Aldehyde Stability Moderate (Risk of acetal)High (Aprotic solvents possible)Moderate
Pressure Limit ~100 bar (Standard)~300 bar (Robust)~100 bar

Expert Insight: While AD-H often provides higher raw selectivity (


), Method B (IA with Ethyl Acetate)  is the superior choice for pure aldehyde isolation because it avoids the chemical reaction between the aldehyde and the alcohol modifier found in Method A.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Screening (Method A)

Scope: Initial determination of enantiomeric excess (ee) for stable derivatives.

  • System Preparation: Flush system with Hexane/IPA (90:10) at 1.0 mL/min for 20 mins.

  • Sample Dilution: Dissolve 1 mg of sample in 1 mL of Hexane/Ethanol (90:10) . Note: Ethanol is preferred over IPA for solvation due to lower viscosity, but keep the time between prep and injection short (<1 hour).

  • Conditions:

    • Temp: 25°C (Lowering to 10°C can increase resolution if

      
      ).
      
    • Flow: 1.0 mL/min.

    • Detection: UV 210 nm (carbonyl) and 254 nm (if phenyl substituted).

  • Injection: 5-10 µL.

Protocol 2: "Aldehyde-Safe" Optimization (Method B)

Scope: For reactive aldehydes or preparative separation where solvent recovery is critical.

  • Column: Chiralpak IA or IB.

  • Mobile Phase Prep: Mix Hexane and Ethyl Acetate (80:20). Do NOT use alcohols.

  • Sample Prep: Dissolve sample in pure Ethyl Acetate or DCM.

  • Equilibration: The immobilized phase requires longer equilibration when switching solvent systems. Flush for 45 mins at 1.0 mL/min.

  • Execution: Run isocratic. If retention is too low (

    
    ), switch to Hexane/THF (90:10).
    

Part 4: Method Development Workflow

Use this decision tree to select the correct method based on your specific pyran derivative and stability requirements.

MethodWorkflow Start Start: Pyran-3-carbaldehyde Sample SolubilityCheck Is sample stable in Alcohol? Start->SolubilityCheck Stable Yes (Stable) SolubilityCheck->Stable Unstable No (Reacts/Hemiacetal) SolubilityCheck->Unstable MethodA Method A: Chiralpak AD-H Hexane/IPA (90:10) Stable->MethodA MethodB Method B: Chiralpak IA Hexane/EtOAc (80:20) Unstable->MethodB CheckRes Check Resolution (Rs) MethodA->CheckRes MethodB->CheckRes GoodRes Rs > 2.0 VALIDATE CheckRes->GoodRes Success PoorRes Rs < 1.5 OPTIMIZE CheckRes->PoorRes Fail OptimizeStep 1. Lower Temp (10°C) 2. Switch Modifier (EtOH/MeOH) PoorRes->OptimizeStep OptimizeStep->MethodA Re-test

Caption: Decision tree prioritizing sample stability (aldehyde reactivity) before selectivity optimization.

Part 5: Troubleshooting & Critical Factors

The Hemiacetal Ghost Peak
  • Symptom: Broadening of peaks or appearance of a third "hump" between enantiomers when using IPA/EtOH.

  • Cause: The aldehyde is in equilibrium with its hemiacetal form (

    
    ).
    
  • Fix: Switch to Method B (Immobilized column with Hexane/EtOAc or Hexane/DCM). If you must use Method A, lower the temperature to 5°C to slow the kinetic exchange.

Detection Issues
  • Symptom: Low sensitivity at 254 nm.

  • Cause: Pyran-3-carbaldehyde lacks a strong chromophore unless it has aryl substituents.

  • Fix: Use 210-220 nm . Ensure solvents are HPLC grade (low UV cutoff). If using EtOAc (cutoff ~256 nm), you cannot detect at low UV; in this case, use Hexane/THF or Hexane/MTBE on an immobilized column.

Column Memory Effects
  • Symptom: Shifting retention times.[2]

  • Cause: Aldehydes can polymerize or form Schiff bases with residual amines from previous runs (e.g., if the column was used for basic drugs with DEA).

  • Fix: Dedicate a specific column for aldehydes or perform a rigorous wash (100% Ethanol for AD-H; THF for IA) before use. Never use amine additives (DEA/TEA) with aldehydes.

References

  • Vertex AI Search. (2026). Chiral HPLC separation 3,4-dihydro-2H-pyran-2-carbaldehyde enantiomers. Retrieved from 3

  • Daicel Chiral Technologies. (n.d.). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from 4

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from 1

  • Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Journal of Chromatography A. Retrieved from 5

  • Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches. Retrieved from 6

Sources

GC-MS Fragmentation Profiling of 3-Formyltetrahydropyran: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Formyltetrahydropyran (3-FTHP) is a critical heterocyclic building block in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and metabolic modulators. Its structural integrity is defined by a saturated six-membered ether ring substituted at the meta position (relative to oxygen) with an aldehyde moiety.

In drug development, distinguishing 3-FTHP from its positional isomers (2- and 4-formyltetrahydropyran) and its reduced derivatives (e.g., 3-hydroxymethyltetrahydropyran) is paramount for quality control. This guide provides a mechanistic breakdown of its Electron Ionization (EI) mass spectral signature, contrasting it with key alternatives to establish a self-validating identification protocol.

Mechanistic Fragmentation Analysis

The fragmentation of 3-FTHP under standard 70 eV EI conditions is governed by the interplay between the cyclic ether oxygen and the exocyclic carbonyl group. Unlike linear aldehydes, the ring strain and the inductive effect of the ring oxygen create a unique "fingerprint."

Primary Fragmentation Pathways
  • 
    -Cleavage (Carbonyl Directed):  The radical cation localized on the carbonyl oxygen induces cleavage of the C-C bond adjacent to the carbonyl carbon. This results in the loss of a hydrogen radical (M-1) or the formyl radical (M-29).
    
  • Ring Opening (Ether Directed): The ring oxygen stabilizes the positive charge. Ionization often leads to ring opening followed by the elimination of ethylene or formaldehyde equivalents, characteristic of tetrahydropyran (THP) derivatives.

  • McLafferty Rearrangement: The 3-position allows for a specific geometry where the carbonyl oxygen can abstract a

    
    -hydrogen from the ring (C5 position), leading to charge retention on the enol fragment or the alkene fragment.
    
Visualization of Signaling Pathways

The following diagram illustrates the theoretical fragmentation cascade for 3-FTHP, highlighting the divergence from its isomers.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 114 Frag_A1 Loss of H (M-1) m/z 113 M_Ion->Frag_A1 -H• Frag_A2 Loss of CHO (M-29) m/z 85 (Tetrahydropyranyl Cation) M_Ion->Frag_A2 -CHO• Frag_B1 Ring Opening Retro-Diels-Alder-like M_Ion->Frag_B1 Ring Strain Isomer_2 2-Formyl Isomer Dominant Oxygen-Alpha Cleavage M_Ion->Isomer_2 Contrast Frag_B2 C4H7+ Fragment m/z 55 Frag_B1->Frag_B2 -C2H3O•

Figure 1: Proposed EI-MS fragmentation pathways for 3-formyltetrahydropyran. Note the dominance of the M-29 pathway due to the stable secondary carbocation formation on the ring.

Comparative Performance Data

To validate the identity of 3-FTHP, one must compare its spectral abundance profile against its closest structural analogs. The following data synthesizes experimental observations and predictive spectral libraries (NIST/Wiley principles).

Spectral Fingerprint Comparison
m/z IonIdentity3-Formyl-THP (Target)4-Formyl-THP (Isomer)3-Hydroxymethyl-THP (Impurity)
114 Molecular Ion (M+) Distinct (5-15%) Distinct (10-20%)Absent (MW 116)
113 M - HModerateModerateN/A
96 M - H₂OLowLowHigh (Dominant)
85 M - CHO / M - CH₂OHHigh (Base Peak candidate) HighModerate
67 Ring Fragment (C₅H₇⁺)ModerateHighModerate
55 C₄H₇⁺HighModerateHigh
44 C₂H₄O⁺ (Rearrangement)PresentLowLow
Key Differentiators
  • Vs. 2-Formyltetrahydropyran: The 2-isomer is chemically unstable and shows a very weak M+ peak. The cleavage between the ring oxygen and the carbonyl carbon is extremely favored, often obliterating the molecular ion region. 3-FTHP retains a visible M+ due to the meta distance from the ether oxygen.

  • Vs. 3-Hydroxymethyl (Reduction Product): The alcohol derivative (MW 116) readily loses water (M-18), showing a strong peak at m/z 98 and m/z 68. 3-FTHP lacks the facile water loss pathway, making m/z 96 insignificant.

Validated Experimental Protocol

This protocol ensures reproducible fragmentation patterns suitable for library matching.

Instrumental Parameters (Agilent/Thermo Standard)
  • Inlet Temperature: 250°C (Ensure rapid volatilization without thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: 35–300 amu.

Analytical Workflow

Workflow Start Sample Preparation Dilute to 100 ppm in DCM GC GC Separation Split 10:1, Ramp 50-250°C Start->GC MS MS Detection (70 eV) Acquire Full Scan GC->MS Check Check M+ (114) & Base (85) MS->Check Check->Start Mismatch/Re-run Result Confirm Identity Check->Result Match

Figure 2: Standardized workflow for the identification of 3-FTHP in complex reaction mixtures.

References

  • NIST Mass Spectrometry Data Center. Tetrahydropyran - Gas Phase Ion Energetics & Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in cyclic ethers).
  • Kranenburg, R. F., et al. (2019).[2] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International. Retrieved from [Link]

Sources

Guide to Determining Enantiomeric Excess (ee) of 3-Substituted Pyrans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for 3-substituted pyrans (tetrahydro-2H-pyrans) presents a unique analytical challenge due to three converging factors: conformational flexibility (chair-boat interconversion), lack of UV-active chromophores in many synthetic intermediates, and low molecular weight volatility .

This guide objectively compares the three primary methodologies—Chiral HPLC/SFC , Chiral GC , and NMR Spectroscopy —providing decision frameworks and validated protocols. While Chiral HPLC remains the industry gold standard for scalability and precision, this guide argues that NMR using Chiral Solvating Agents (CSAs) or Derivatization is the superior workflow for rapid, early-stage screening of 3-substituted pyrans lacking chromophores.

Part 1: Strategic Method Selection

Choosing the correct method depends on the specific chemical nature of the substituent at the C3 position. Use the following decision matrix to select the optimal workflow.

Decision Matrix: Analytical Workflow Selection

MethodSelection Start Start: 3-Substituted Pyran Sample Q1 Does the C3-substituent contain a strong UV chromophore (e.g., Phenyl, Benzyl)? Start->Q1 Q2 Is the molecule volatile (BP < 250°C) and thermally stable? Q1->Q2 No HPLC_UV Method A: Chiral HPLC/SFC (UV Detection) Q1->HPLC_UV Yes Q3 Does it have a functional handle (-OH, -NH2, -COOH)? Q2->Q3 No GC Method C: Chiral GC (FID/MS) Q2->GC Yes NMR Method D: NMR w/ Mosher Ester or CSA Q3->NMR Yes (Rapid Screen) Deriv Derivatize with Benzoyl Chloride/PNB Q3->Deriv No (or High Precision needed) HPLC_ELSD Method B: Chiral HPLC (ELSD/CAD/RI Detection) Deriv->HPLC_UV Add Chromophore Deriv->HPLC_ELSD Cannot Derivatize

Figure 1: Decision tree for selecting the optimal ee determination method based on physicochemical properties of the pyran derivative.

Part 2: Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on laboratory throughput and data integrity requirements.

FeatureMethod A: Chiral HPLC/SFC Method B: Chiral GC Method C: NMR (Mosher/CSA)
Primary Use Case Final QC, Scalable separation, Complex mixturesVolatile intermediates, High-throughput screeningEarly-stage synthesis check, Absolute config assignment
Detection Limit High (UV); Medium (ELSD/RI)Very High (FID/MS)Low (Requires ~5-10 mg pure sample)
Chromophore Req. Yes (or requires ELSD/CAD)NoNo
Throughput 20-40 mins/sample10-30 mins/sample10 mins (acquisition) + Prep time
Cost Per Sample High (Solvents + Columns)Low (Gas only)Medium (Deuterated solvents + Agents)
Pyran Specificity Excellent for 3-aryl pyrans.Excellent for 3-alkyl/alkoxy pyrans.Best for 3-hydroxy/amino pyrans.

Part 3: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Context: For 3-substituted pyrans with aromatic substituents (e.g., 3-phenyltetrahydropyran), this is the most robust method. If your pyran lacks a chromophore (e.g., 3-ethyltetrahydropyran), you must use a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), or derivatize it first.

Protocol:
  • Column Selection: Screen Polysaccharide-based columns first.

    • Primary Screen: Chiralpak IA/IB (Immobilized Amylose/Cellulose) – robust to all solvents.

    • Secondary Screen: Chiralpak AD-H / OD-H (Coated) – higher selectivity but solvent restricted.

  • Mobile Phase:

    • Start with Hexane:Isopropanol (90:10) .

    • If retention is too low (common for simple ethers), switch to 100% Methanol or Acetonitrile (requires Immobilized columns).

  • Sample Prep: Dissolve 1 mg/mL in mobile phase. Filter through 0.22 µm PTFE.

  • Derivatization (If UV-inactive):

    • Reaction: React 3-hydroxypyrans with 3,5-dinitrobenzoyl chloride (1.1 eq) and Pyridine.

    • Why: This adds a strong UV chromophore (

      
       nm) and enhances chiral recognition by adding 
      
      
      
      -
      
      
      interaction sites for the column [1].
Method B: NMR Spectroscopy (The Rapid Screen)[1]

Context: Ideal for 3-hydroxytetrahydropyrans . By converting the enantiomers into diastereomers using a chiral auxiliary, you can resolve the signals in


H or 

F NMR.
Protocol: Mosher Ester Analysis

This method not only determines ee but can assign absolute configuration (


 vs 

).[1][2]
  • Reagents:

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and the
    
    
    -enantiomer.
  • Procedure:

    • Take 5-10 mg of the 3-hydroxypyran in a vial.

    • Add dry Pyridine (0.5 mL) and

      
      -MTPA-Cl (1.5 eq). Shake for 2 hours.
      
    • Quench with water, extract with ether, and dry (MgSO

      
      ).
      
    • Repeat with

      
      -MTPA-Cl on a second aliquot.
      
  • Analysis:

    • Run

      
      F NMR (simplest): You will see singlet peaks for the CF
      
      
      
      group.[3]
    • If the sample is racemic, you see two singlets (diastereomers).

    • If chiral, you see one major singlet.

    • Calculation:

      
      
      
  • Critical Pyran Insight: The pyran ring can flip between chair conformers. Run NMR at -40°C if peaks are broad to freeze the ring conformation, ensuring sharp diastereomeric separation [2].

Part 4: Scientific Rationale & Mechanism

Why 3-Substituted Pyrans are Difficult

Unlike open-chain ethers, the pyran ring exists in a dynamic equilibrium between two chair conformers (


 and 

).
  • Implication for HPLC: The interconversion rate is usually fast on the NMR time scale but slow on the separation time scale. However, if the barrier is low, peak broadening can occur.

  • Implication for NMR: The chemical shift difference (

    
    ) in Mosher esters relies on the shielding cone of the phenyl group. If the ring flips, the shielding cone moves, potentially inverting the 
    
    
    
    values and leading to incorrect configuration assignment. Always assume the bulky C3-substituent prefers the equatorial position.
Workflow Visualization: HPLC Method Development

HPLC_Workflow Input Racemic Pyran Standard Screen Screen Columns (IA, IB, AD, OD) Input->Screen Check Check Resolution (Rs) Screen->Check Optimize Optimize Mobile Phase (Hex/IPA -> MeOH) Check->Optimize 0 < Rs < 1.5 Success Validate Method (Linearity, LOD) Check->Success Rs > 1.5 Deriv Derivatize (Add Chromophore) Check->Deriv No Detection/Separation Optimize->Check Deriv->Screen Re-inject

Figure 2: Iterative workflow for developing a chiral HPLC method for pyran derivatives.

References

  • Application of 3,5-Dinitrobenzoyl Derivatives in Chiral HPLC. Source: Phenomenex Technical Guides.[4] "Chiral HPLC Method Development." URL:[Link]

  • Mosher Ester Analysis in Cyclic Systems. Source: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocols for the assignment of absolute configuration by NMR. Nature Protocols. URL:[Link]

  • Chiral Separation of Cyclic Ethers. Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." URL:[Link]

  • Enantiomeric Excess Determination by NMR. Source: Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. URL:[Link]

Sources

Strategic Identification of Pyran Aldehyde Motifs: An IR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Infrared (IR) characterization of pyran-ring substituted aldehydes, specifically 3,4-dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) and related scaffolds.

Executive Summary: The Pyran Aldehyde Scaffold in Drug Discovery

The pyran aldehyde motif—specifically the 2-formyl-3,4-dihydro-2H-pyran core—serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including neuroactive alkaloids and carbohydrate mimetics. While Nuclear Magnetic Resonance (NMR) remains the gold standard for full structural elucidation, Infrared (IR) Spectroscopy offers an unparalleled advantage in high-throughput screening and reaction monitoring .

This guide objectively compares the efficacy of IR spectroscopy against alternative analytical techniques for identifying the pyran aldehyde functional group. It provides a validated spectral fingerprint for distinguishing this motif from interfering isomers (e.g., furanoses, open-chain aldehydes) and details a self-validating experimental protocol.

Spectral Characterization: The "Pyran Aldehyde" Fingerprint

The "product" in this context is the unique IR spectral signature of the pyran aldehyde. Unlike simple aliphatic aldehydes, this motif presents a composite signal derived from the aldehyde carbonyl, the enol ether system of the ring, and the cyclic ether linkage.

Key Diagnostic Peaks

The following data is based on the spectral analysis of 3,4-dihydro-2H-pyran-2-carboxaldehyde (CAS: 100-73-2).

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Aldehyde C=O 1725 – 1735 StrongCarbonyl Stretch: Slightly higher frequency than conjugated aldehydes (1700 cm⁻¹) because the C=O is at C2, isolated from the C5=C6 double bond, but inductively influenced by the adjacent ring oxygen.[1]
Aldehyde C-H ~2720 & 2820 MediumFermi Resonance: The "Dead Giveaway." The overtone of the C-H bending mode couples with the fundamental stretch, splitting it into a doublet. The 2720 cm⁻¹ peak is diagnostic, appearing in a clear window.
Enol Ether C=C 1610 – 1640 Med/StrongRing Double Bond (C5=C6): Distinct from isolated alkenes due to polarization by the ring oxygen. This confirms the dihydropyran core rather than a saturated tetrahydropyran.
Cyclic Ether C-O-C 1050 – 1150 StrongRing Breathing/Stretching: Asymmetric stretching of the ether linkage. Broad and intense, distinguishing the ring from open-chain analogs.
Comparative Performance: IR vs. Alternatives

Why choose IR for this specific application?

FeatureIR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry (MS)
Primary Utility Rapid functional group verification (Screening).Detailed structural connectivity (Confirmation).Molecular weight & fragmentation.[2]
Aldehyde Specificity High: The 2720 cm⁻¹ C-H peak is unique to aldehydes; ketones and esters lack this.High: Distinctive singlet at 9.0–10.0 ppm.Low: Aldehydes/Ketones often indistinguishable by MW alone.
Ring Sizing Moderate: Fingerprint region (600–1000 cm⁻¹) requires reference library.Superior: Coupling constants (

values) definitively prove 5- vs. 6-membered rings.
Low: Isomers often have identical mass.
Throughput High: <1 min per sample (ATR).Low: Requires deuterated solvents and shimming (>10 mins).High: But requires ionization optimization.

Verdict: IR is the superior tool for reaction monitoring (e.g., observing the appearance of the 1730 cm⁻¹ band during oxidation) and rapid quality control . NMR is required for final stereochemical assignment.

Distinguishing "Interfering" Motifs

A common challenge in carbohydrate and scaffold synthesis is distinguishing the desired pyran aldehyde from thermodynamic byproducts like furanose rings or open-chain isomers.

Pyran vs. Furan Ring
  • Pyran (6-membered): The ring is relatively strain-free. The C-O-C stretch is typically centered around 1085 cm⁻¹ .

  • Furan (5-membered): Higher ring strain shifts the C-O-C and ring deformation bands. Look for a shift in the ether band to 1060–1075 cm⁻¹ and distinct "breathing" modes in the fingerprint region (<900 cm⁻¹).

Aldehyde vs. Ester/Ketone[3][4][5][6]
  • Scenario: You are oxidizing a pyran alcohol. Did you form the aldehyde or over-oxidize to the lactone (ester)?

  • Differentiation:

    • Aldehyde: C=O at 1730 cm⁻¹ + C-H doublet at 2720 cm⁻¹.

    • Lactone (Pyran-2-one): C=O shifts significantly higher to 1740–1760 cm⁻¹ (due to ring strain in the ester linkage) and absence of the 2720 cm⁻¹ peak.

Experimental Protocol: Self-Validating Identification System

This protocol ensures reproducible data collection using Attenuated Total Reflectance (ATR) FTIR, the industry standard for liquid intermediates like acrolein dimers.

Reagents & Equipment[7]
  • Sample: Crude or purified reaction mixture containing pyran aldehyde.

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol or DCM for cleaning (avoid acetone as its carbonyl peak interferes if not fully evaporated).

Step-by-Step Workflow
  • Background Subtraction:

    • Clean the ATR crystal.

    • Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution). Reason: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.

  • Sample Application:

    • Apply 10–20 µL of liquid sample directly to the crystal. Ensure full coverage of the "active spot."

    • Note: If the sample is a solid, apply high pressure with the clamp to ensure optical contact.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulate 16–32 scans.

  • Validation Check (The "Triad" Method):

    • Check 1: Is there a strong peak at ~1730 cm⁻¹? (Yes = Carbonyl).[1][3]

    • Check 2: Is the "Fermi Doublet" present at 2720/2820 cm⁻¹? (Yes = Aldehyde).[2][4][3][5]

    • Check 3: Is there a strong band at ~1100 cm⁻¹? (Yes = Ether/Pyran).

    • If all 3 are present, the Pyran Aldehyde motif is confirmed.

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the pyran aldehyde motif and distinguishing it from common side products.

PyranAldehydeID Start Unknown Sample Spectrum CheckCO Check 1700-1760 cm⁻¹ region Start->CheckCO NoCO No C=O Peak (Alcohol/Ether) CheckCO->NoCO Absent HasCO Strong Peak Present CheckCO->HasCO Present CheckCH Check 2700-2850 cm⁻¹ region (Fermi Doublet) HasCO->CheckCH NoDoublet No Doublet (Ketone/Ester/Lactone) CheckCH->NoDoublet Absent HasDoublet Doublet Present (2720 & 2820 cm⁻¹) CheckCH->HasDoublet Present CheckEther Check 1050-1150 cm⁻¹ region (C-O-C Stretch) HasDoublet->CheckEther NoEther Weak/Absent (Open Chain Aldehyde) CheckEther->NoEther Absent HasEther Strong Broad Band CheckEther->HasEther Present CheckCC Check 1610-1640 cm⁻¹ (Enol Ether C=C) HasEther->CheckCC NoCC Absent (Tetrahydropyran) CheckCC->NoCC Saturated HasCC Present (Dihydropyran) CheckCC->HasCC Unsaturated Result CONFIRMED: Pyran Aldehyde Motif HasCC->Result

Caption: Logical decision tree for confirming the pyran aldehyde structure via IR spectral markers.

References

  • NIST Chemistry WebBook. 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) IR Spectrum.[6] National Institute of Standards and Technology.[7][8] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017). Detailed analysis of the Fermi resonance doublet in aldehydes. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. (2025).[7][9] Comparative absorption data for conjugated vs. saturated systems. Available at: [Link][10]

  • PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

(R)-Tetrahydro-2H-pyran-3-carbaldehyde: Proper Handling & Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not treat this compound solely as a benign organic intermediate. (R)-Tetrahydro-2H-pyran-3-carbaldehyde possesses a dual-risk profile due to its aldehyde functionality (oxidation/polymerization risk) and its cyclic ether backbone (potential peroxide formation upon long-term storage).

  • Primary Disposal Stream: High-BTU Incineration (Organic Waste, Non-Halogenated).

  • Critical Hazard: Combustible Liquid (H227).[1] Auto-oxidation to carboxylic acids can be exothermic.

  • Immediate Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste containers.

Quick Reference: Safety Profile
ParameterSpecificationCritical Note
CAS (Racemic/Analog) 143902-23-0 (Generic)Treat chiral forms with same rigor as racemate.
Signal Word WARNING
Hazard Codes H227, H302, H315, H319, H335Combustible, Harmful if swallowed, Irritant.
Flash Point ~65°C (Estimated)Class IIIA Combustible Liquid.
Storage Class Flammable/Combustible LiquidStore under inert gas (Argon/Nitrogen) at 2-8°C.
Required PPE Nitrile gloves (0.11mm min), Safety Goggles, Lab CoatButyl rubber required for large spills (>500mL).

Technical Justification & Chemical Behavior[3][4][5]

As a Senior Scientist, I emphasize that safe disposal requires understanding the lifecycle of the molecule in your inventory.

The "Dual-Functionality" Risk
  • Aldehyde Instability: The C-3 formyl group is susceptible to aerobic oxidation, converting the liquid aldehyde into the corresponding solid carboxylic acid. This reaction is exothermic. In waste drums, uncontrolled oxidation of accumulated aldehydes can lead to thermal runaway.

  • Cyclic Ether Peroxidation: While tetrahydropyrans are more stable than tetrahydrofuran (THF), the ether oxygen can theoretically form peroxides over extended storage periods, especially if the aldehyde has scavenged the stabilizer.

The "Senior Scientist" Protocol:

Before disposal, visually inspect the container. If you see white crystals formed around the cap or in the liquid, do NOT unscrew. This indicates either polymerization or acid formation, but potential peroxide presence cannot be ruled out without testing.

Pre-Disposal Assessment & Stabilization[6]

Before moving the container to the waste stream, perform this self-validating assessment.

Step 1: The Peroxide/Acid Check
  • Visual: Clear/Yellow liquid = Normal. Solid precipitate = Oxidized/Polymerized.

  • Test: If the container is >1 year old, test with a starch-iodide strip.

    • Positive (Blue): Contact EHS immediately. Do not move.

    • Negative: Proceed to disposal.[2][3][4][5]

Step 2: Chemical Quenching (Optional but Recommended for Spills/Bulk)

For quantities >100 mL, or for spill cleanup, chemical deactivation reduces the fire load in the waste stream. We utilize the Bisulfite Addition Protocol to convert the reactive aldehyde into a water-soluble bisulfite adduct.

Reagents:

  • Sodium Bisulfite (

    
    ) saturated solution.
    
  • Ice bath.

Protocol:

  • Chill the aldehyde container in an ice bath.

  • Slowly add saturated

    
     (1.5 molar equivalents).
    
  • Stir for 30 minutes. The mixture may form a solid adduct.

  • Resulting slurry is less volatile and safer for solid waste disposal or incineration.

Disposal Workflow & Decision Tree

Do not rely on memory. Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start START: Chemical Identification (R)-Tetrahydro-2H-pyran-3-carbaldehyde Condition Is the chemical pure or in a reaction mixture? Start->Condition Pure Pure / Stock Bottle Condition->Pure Pure Mixture Reaction Mixture / Solvent Waste Condition->Mixture Mixture CheckAge Is container >1 year old or solids visible? Pure->CheckAge HalogenCheck Does mixture contain Halogenated Solvents (DCM, Chloroform)? Mixture->HalogenCheck PeroxideTest Perform Peroxide/Stability Test CheckAge->PeroxideTest Yes Segregate Segregate into Non-Halogenated Organic Waste Stream CheckAge->Segregate No ResultPos Test Positive / Solids Found PeroxideTest->ResultPos Unstable ResultNeg Test Negative / Clear Liquid PeroxideTest->ResultNeg Stable EHS STOP: Contact EHS High Energy/Explosion Risk ResultPos->EHS ResultNeg->Segregate HaloStream Halogenated Waste Stream HalogenCheck->HaloStream Yes NonHaloStream Non-Halogenated Waste Stream (High BTU Incineration) HalogenCheck->NonHaloStream No

Figure 1: Decision matrix for the safe disposal of (R)-Tetrahydro-2H-pyran-3-carbaldehyde, prioritizing stability checks prior to waste stream consolidation.

Detailed Disposal Procedures

Scenario A: Routine Laboratory Waste (Solutions & Small Volumes)

Most common scenario for medicinal chemistry workflows.

  • Container Selection: High-density polyethylene (HDPE) or glass carboy.

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Oxidizing acids (Nitric, Perchloric).

    • Ammonia (potential for imine formation/polymerization heat).

  • Labeling:

    • Constituents: "Non-Halogenated Organics: (R)-Tetrahydro-2H-pyran-3-carbaldehyde (<5%)".

    • Hazard Checkboxes: Flammable/Combustible, Irritant.

  • Disposal Path: Transfer to institutional hazardous waste facility for incineration .

Scenario B: Pure Stock Bottle Disposal (Expired/Unused)
  • Do not pour out. Keep the chemical in its original container if possible.

  • Deface the label slightly to indicate "WASTE" but keep the chemical identity legible.

  • Secondary Containment: Place the bottle inside a sealable plastic bag (Ziploc) to contain any leakage from cap degradation.

  • Tagging: Attach a hazardous waste tag with the full chemical name (no abbreviations).

Scenario C: Emergency Spill Response

Minor Spill (<50 mL):

  • Ventilate area.[1][3][6]

  • Cover with vermiculite or spill pads.

  • Scoop into a bag; label as hazardous waste.

  • Clean surface with soap and water.[2][6]

Major Spill (>50 mL):

  • Evacuate immediate area.[3]

  • Don full PPE (Respirator if ventilation is poor).

  • Cover with Activated Carbon or Vermiculite.

  • Do not use paper towels (combustible surface area increase).

  • Collect in a pail designated for incineration.

Regulatory & Compliance Notes

  • RCRA (USA): If the flash point is <60°C (batch dependent), it classifies as D001 (Ignitable) . Even if >60°C, treat as ignitable for safety.

  • Sewer Disposal: Strictly Prohibited. Aldehydes are toxic to aquatic life and disrupt microbial balance in water treatment.

  • Transport (DOT):

    • Proper Shipping Name: Aldehydes, n.o.s. (Tetrahydro-2H-pyran-3-carbaldehyde)

    • UN Number: UN 1989 (Typical for aldehydes) or UN 1993 (Combustible liquid).

    • Class: 3

References

  • PubChem. (2025). Tetrahydro-2H-pyran-2-carbaldehyde (Analog) Safety & Hazards. National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (R)-Tetrahydro-2H-pyran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

(R)-Tetrahydro-2H-pyran-3-carbaldehyde is a valuable chiral building block used frequently in the synthesis of complex pharmaceutical intermediates. As a Senior Application Scientist, I must emphasize that while its acute toxicity profile may appear moderate compared to volatile low-molecular-weight aldehydes, its handling requires rigorous discipline.

The Core Threat: The primary operational risk is not just immediate toxicity, but chemical integrity . Like all aliphatic aldehydes, this compound is prone to autoxidation upon exposure to air, converting to the corresponding carboxylic acid. This degrades the enantiomeric purity and yield of downstream reactions. Therefore, safety protocols here serve a dual purpose: protecting the operator from irritation/sensitization and protecting the reagent from atmospheric degradation.[1]

Hazard Identification & Risk Assessment

We utilize a "Read-Across" safety approach, deriving data from structural isomers (Tetrahydro-2H-pyran-4-carbaldehyde) and functional group characteristics (aliphatic aldehydes).

Hazard Classification (GHS/CLP)
Hazard TypeCodeDescriptionMechanism of Action
Physical H227 Combustible LiquidFlash point likely >60°C but <93°C. Vapors can form explosive mixtures if heated.
Health H315 Causes skin irritationAldehyde group reacts with skin proteins (Schiff base formation).
Health H319 Causes serious eye irritationDirect lachrymator; vapor or splash can cause severe conjunctivitis.
Health H335 May cause respiratory irritationInhalation of vapors triggers mucous membrane inflammation.
Reactivity EUH019 May form explosive peroxidesNote:[2] While less common than in ethers, aldehydes can autoxidize to peracids, which are unstable.

The PPE Matrix: A Self-Validating System

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific task duration and exposure potential.

Hand Protection Logic

Why not just standard Nitrile? Low-molecular-weight aldehydes can permeate thin nitrile rubber. While this molecule is larger (C6H10O2), long-term immersion or cleaning up spills requires higher barrier protection.

PPE CategoryStandard Operation (Splash Risk)High-Risk Operation (Immersion/Spill)Technical Justification
Gloves Nitrile (Double Layer) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Butyl Rubber or Silver Shield® (Laminate) Thickness: >0.5 mmNitrile provides dexterity for weighing but degrades upon prolonged aldehyde contact. Butyl offers >480 min breakthrough time for aldehydes.
Eye Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Goggles Safety glasses are insufficient. Vapors can bypass glasses; liquid splash requires a sealed seal against the face.
Body Lab Coat (Cotton/Poly) + Closed-toe shoesChemical Resistant Apron (Tychem® or similar)Cotton absorbs spills; an impervious apron prevents saturation of clothing during bulk transfer.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (Full Face) Cartridge: Organic Vapor (OV)Engineering controls (hood) are primary. Respirators are only for spill cleanup outside a hood.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.

SafetyLogic cluster_risk Risk Mitigation Start Task: Handle (R)-Tetrahydro-2H-pyran-3-carbaldehyde CheckState Check State: Liquid/Air Sensitive Start->CheckState EngControl Engineering Control: Fume Hood + Inert Gas (Ar/N2) CheckState->EngControl Required PPE_Select PPE Selection EngControl->PPE_Select Gloves Gloves: Double Nitrile (Routine) Butyl (Spill) PPE_Select->Gloves Eyes Eyes: Indirect Vented Goggles PPE_Select->Eyes Action Proceed with Transfer (Syringe/Cannula) Gloves->Action Eyes->Action

Figure 1: Operational Safety Logic Flow. Note the dependency on Engineering Controls prior to PPE selection.

Detailed Operational Protocols

A. Storage & Stability (The "Inert" Rule)[3]
  • Condition: Store at 2–8°C under an atmosphere of Argon or Nitrogen .

  • Container: Use septum-sealed vials or Sure/Seal™ bottles.

  • Why: Aldehydes react with atmospheric oxygen to form carboxylic acids. This reaction is accelerated by light and heat.

B. Transfer Protocol (Syringe Technique)

Avoid pouring. Pouring introduces oxygen and increases splash risk.

  • Preparation: Purge the receiving flask with Nitrogen for 5 minutes.

  • PPE Check: Don double nitrile gloves and goggles.

  • Sampling:

    • Insert a needle connected to a Nitrogen line into the source bottle (to equalize pressure).

    • Insert the sampling syringe needle.[3]

    • Withdraw the required volume.

  • Transfer: Inject slowly into the receiving vessel.

  • Cleanup: Immediately rinse the syringe with acetone in the fume hood. Do not let aldehyde residue dry in the needle, as it may polymerize.

Emergency Response & Disposal

Spill Response Decision Tree

In the event of a release, immediate action prevents exposure and facility contamination.

SpillResponse Spill Spill Detected SizeCheck Assess Volume Spill->SizeCheck Small Minor (<10 mL) Inside Hood SizeCheck->Small Large Major (>10 mL) Or Outside Hood SizeCheck->Large Absorb Absorb with Vermiculite/Pads Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Wipe with 10% Sodium Bisulfite Absorb->Neutralize Disposal Dispose as Organic Waste Neutralize->Disposal

Figure 2: Spill Response Protocol. Note that large spills outside a hood require evacuation due to respiratory irritation risks.

Disposal Procedures[2][5][6][7][8][9]
  • Waste Stream: Non-halogenated Organic Solvent Waste.

  • Deactivation (Optional for small amounts): Small residues can be treated with aqueous Sodium Bisulfite (

    
    ) or Sodium Metabisulfite. This converts the aldehyde into a water-soluble bisulfite adduct, significantly reducing volatility and reactivity before disposal.
    
  • Prohibition: Never pour aldehydes down the drain. They are toxic to aquatic life (H401/H412).

References

  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart for Chemical Resistance.[4] Retrieved from [Link][5]

Sources

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